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Foundational

An In-Depth Technical Guide to (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of a Rigid Scaffold and a Versatile Functional Group In the landscape of medicinal chemistry, the strategic combination of pri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Rigid Scaffold and a Versatile Functional Group

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds with versatile functional groups is a cornerstone of rational drug design. (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime represents a compelling molecular architecture born from this principle. It marries the unique properties of the adamantane cage with the rich chemical and biological potential of the oxime moiety.

The adamantane nucleus, a rigid, lipophilic, three-dimensional diamondoid structure, offers exceptional metabolic stability and the ability to penetrate biological membranes. Its incorporation into therapeutic agents has led to successful drugs for a range of diseases, from viral infections to neurodegenerative disorders. Amantadine and memantine are prominent examples of its clinical significance. The adamantane moiety is not merely a passive lipophilic carrier; its defined structure allows for precise spatial orientation of pharmacophoric groups, influencing binding affinity and selectivity for biological targets.

Complementing the adamantane scaffold is the oxime functional group. Far from being a simple ketone derivative, the oxime group (C=N-OH) is a versatile chemical entity, acting as both a hydrogen bond donor and acceptor. This dual nature facilitates interactions with a variety of biological targets. Oximes have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Furthermore, the oxime linkage is a key feature in several FDA-approved drugs, highlighting its clinical relevance.

This technical guide provides a comprehensive overview of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime, from its rational synthesis to its predicted properties and potential therapeutic applications. As specific experimental data for this exact molecule is not yet prevalent in published literature, this document synthesizes established methodologies for its constituent parts to present a robust and scientifically grounded projection of its chemical nature and biological significance.

Chemical Structure and Predicted Properties

The chemical structure of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime combines the bulky, non-polar adamantyl group with a methoxyphenyl ring and a central oxime functionality. The "(1Z)" designation specifies the stereochemistry at the C=N double bond, with the hydroxyl group and the 4-methoxyphenyl group on the same side.

Chemical Structure of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC20H27NO2Calculated
Molecular Weight313.44 g/mol Calculated
XLogP34.8Predicted
Hydrogen Bond Donor Count1Calculated
Hydrogen Bond Acceptor Count3Calculated
Rotatable Bond Count3Calculated

Proposed Synthesis Pathway

The synthesis of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime can be logically approached in a two-step process. The first step involves the synthesis of the ketone intermediate, 2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone, via a Friedel-Crafts acylation. The second step is the conversion of this ketone to the target oxime.

Step 1: Synthesis of 2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone

This intermediate ketone is synthesized via a Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds with aromatic rings.

  • Reaction Principle: The reaction involves the electrophilic aromatic substitution of an acyl group onto the electron-rich anisole ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion from 1-adamantylacetyl chloride. The methoxy group of anisole is an ortho-, para-director, and due to steric hindrance from the bulky adamantyl group, the acylation is expected to occur predominantly at the para-position.

  • Experimental Protocol:

    • Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to prevent moisture from deactivating the Lewis acid catalyst.

    • Reagent Preparation: The reaction is performed under an inert atmosphere (nitrogen or argon). Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) in the reaction flask and cooled in an ice bath to 0-5 °C.

    • Acyl Chloride Preparation: 1-Adamantaneacetic acid is converted to 1-adamantylacetyl chloride by reacting it with thionyl chloride (SOCl₂). The excess SOCl₂ is removed under reduced pressure. The resulting acyl chloride is dissolved in dry DCM.

    • Reaction Execution: The solution of 1-adamantylacetyl chloride in DCM is added dropwise to the stirred suspension of AlCl₃ in DCM at 0-5 °C. After the addition is complete, a solution of anisole (1.0 equivalent) in dry DCM is added dropwise from the dropping funnel. The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature, with stirring continued for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Work-up and Purification: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone.

Step 2: Synthesis of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime

The ketone synthesized in Step 1 is converted to the corresponding oxime by condensation with hydroxylamine.

  • Reaction Principle: This is a standard reaction for the formation of oximes from ketones or aldehydes. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form the C=N double bond of the oxime. The reaction is often carried out in the presence of a weak base to neutralize the HCl released from hydroxylamine hydrochloride.

  • Experimental Protocol:

    • Reaction Setup: To a solution of 2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone (1.0 equivalent) in ethanol in a round-bottom flask, hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base such as sodium acetate or pyridine (2.0 equivalents) are added.

    • Reaction Execution: The mixture is heated to reflux and stirred for 2-6 hours. The progress of the reaction is monitored by TLC until the starting ketone is consumed.

    • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is partially evaporated under reduced pressure. The residue is poured into cold water, leading to the precipitation of the crude oxime. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime. The (Z)-isomer is often the thermodynamically more stable product.

G

Predicted Spectroscopic Characteristics

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals/BandsRationale
¹H NMR δ 7.0-7.8 ppm (m, 4H, aromatic protons) δ 3.8 ppm (s, 3H, -OCH₃) δ 2.5-3.0 ppm (s, 2H, -CH₂-) δ 1.5-2.0 ppm (m, 15H, adamantyl protons) δ ~9.0 ppm (br s, 1H, N-OH)Aromatic protons of the methoxyphenyl group. Methoxy protons. Methylene protons adjacent to the adamantyl and carbonyl groups. Characteristic broad signals for the adamantyl cage protons. The hydroxyl proton of the oxime is typically broad and downfield.
¹³C NMR δ ~160 ppm (C=N) δ ~160 ppm (aromatic C-O) δ 114-130 ppm (aromatic carbons) δ ~55 ppm (-OCH₃) δ 28-45 ppm (adamantyl carbons) δ ~35 ppm (-CH₂-)The imine carbon of the oxime. The carbon of the aromatic ring attached to the methoxy group. Other aromatic carbons. The methoxy carbon. Characteristic chemical shifts for the carbons of the adamantane scaffold. The methylene carbon.
IR (Infrared) 3200-3400 cm⁻¹ (br, O-H stretch) 2850-3000 cm⁻¹ (C-H stretch, adamantyl & CH₂) ~1640 cm⁻¹ (C=N stretch) ~1600, ~1500 cm⁻¹ (C=C stretch, aromatic) ~1250 cm⁻¹ (C-O stretch, aryl ether)Broad stretching vibration of the oxime hydroxyl group. Stretching vibrations of sp³ C-H bonds. Characteristic stretching vibration for the C=N bond of the oxime. Aromatic ring vibrations. Asymmetric C-O-C stretching.

Potential Biological Activity and Therapeutic Applications

The combination of the adamantane scaffold and the oxime functional group suggests several promising avenues for therapeutic applications. This section presents a prospective analysis based on the known pharmacology of related compounds.

Potential as an Anti-Inflammatory Agent
  • Rationale: Numerous oxime derivatives have been reported to possess significant anti-inflammatory properties. This activity is often attributed to the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). The adamantane moiety, with its high lipophilicity, could enhance the penetration of the molecule into inflamed tissues and improve its pharmacokinetic profile.

  • Proposed Mechanism of Action: The oxime moiety could potentially chelate metal ions in the active sites of metalloenzymes involved in the inflammatory cascade. Additionally, the overall structure may allow for specific non-covalent interactions within the binding pockets of inflammatory targets.

Potential as a Neuroprotective Agent
  • Rationale: The adamantane derivative memantine is a well-established NMDA receptor antagonist used in the treatment of Alzheimer's disease. The rigid adamantane cage is crucial for its mechanism of action, blocking the ion channel of the NMDA receptor.

  • Proposed Mechanism of Action: It is conceivable that (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime could act as a modulator of neurotransmitter receptors. The adamantane group could serve as an anchor within a receptor channel or binding pocket, while the methoxyphenyl and oxime functionalities could provide additional interactions that fine-tune its activity and selectivity.

Potential as an Antiviral or Anticancer Agent
  • Rationale: Adamantane derivatives, beginning with amantadine, have a history as antiviral agents, primarily against influenza A. More recently, adamantane-containing compounds have been explored for their anticancer activity, often linked to their ability to induce apoptosis or inhibit cancer-related enzymes. Oximes have also been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Proposed Investigation Workflow:

G

Conclusion

(1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime is a synthetically accessible molecule that holds considerable promise for applications in drug discovery. Its structure, which combines the metabolically robust and lipophilic adamantane core with the versatile and pharmacologically active oxime group, makes it an attractive candidate for screening in a variety of therapeutic areas, particularly inflammation, neurodegenerative diseases, and oncology. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate this intriguing compound, potentially unlocking new avenues for the development of novel therapeutics.

References

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Available at: [Link]

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Available at: [Link]

  • Kuchař, M., & Man, S. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722. Available at: [Link]

  • Wang, X., et al. (2020). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Angewandte Chemie International Edition. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Student, N. of. (2006). Friedel-Crafts Acylation of Anisole. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of the adamantyl ethanone compounds. Reagents and conditions. Available at: [Link]

  • Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Organic Syntheses. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Available at: [Link]

  • Ray, R., et al. (2013). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. Available at: [Link]

  • Borah, R., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Beilstein Journal of Organic Chemistry, 8, 1339–1342. Available at: [Link]

  • Organic Syntheses. (n.d.). tertiary alcohols from hydrocarbons by ozonation on silica gel. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Available at: [Link]

  • Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1245-1254. Available at: [Link]

  • Gulea, M., & Timofeeva, T. V. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(19), 12549–12603. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-phenyl-, oxime. NIST Chemistry WebBook. Available at: [Link]

Exploratory

receptor binding affinity of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime

An In-Depth Technical Guide to the Characterization of Receptor Binding Affinity for (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime Abstract This technical guide outlines a comprehensive strategy for determining...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Characterization of Receptor Binding Affinity for (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime

Abstract

This technical guide outlines a comprehensive strategy for determining the receptor binding affinity of the novel compound, (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime. The molecular architecture of this compound, featuring a bulky, lipophilic adamantane cage, suggests a strong potential for interaction with specific receptor families, most notably the sigma (σ) receptors.[1] The adamantane moiety is a well-established pharmacophore known to confer unique physicochemical properties that can enhance therapeutic potential and facilitate interactions with intracellular targets.[1][2] This document provides a scientifically-grounded rationale for target selection, detailed, field-proven protocols for executing radioligand binding assays, and a framework for robust data analysis and interpretation. It is intended for researchers, scientists, and drug development professionals engaged in the pharmacological profiling of new chemical entities.

Introduction: Deconstructing the Candidate

The compound (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime is a unique chemical entity whose potential pharmacology can be hypothesized by examining its constituent structural motifs.

  • The Adamantane Moiety: This rigid, three-dimensional hydrocarbon cage is a highly valued scaffold in medicinal chemistry.[3] Its lipophilicity can enhance membrane permeability, and its defined structure provides a strong anchor for binding to enzyme active sites or receptor pockets.[1] Numerous adamantane derivatives have demonstrated significant affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in a range of pathologies including cancer and neurodegenerative diseases.[2][4][5][6]

  • The Oxime Group: Oxime derivatives are known to possess a wide spectrum of biological activities and can participate in critical binding interactions, such as hydrogen bonding.[7][8]

  • The 4-Methoxyphenyl Group: This component can influence the electronic properties of the molecule and participate in aromatic or hydrophobic interactions within a receptor binding site.

Given the strong precedent for adamantane derivatives as sigma receptor ligands, this guide will focus on establishing the binding profile of the target compound at σ1 and σ2 receptors.[9]

Chapter 1: Rationale for Target Selection: The Sigma Receptors

Sigma receptors (σ1 and σ2) represent a compelling starting point for the investigation. Initially misclassified as opioid receptors, they are now understood to be a distinct class of intracellular proteins. The σ1 receptor, in particular, is described as a "pluripotent chaperone" protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of signaling pathways.[2]

The overexpression of sigma receptors in numerous tumor cell lines has fueled extensive research into sigma receptor ligands as potential chemotherapeutics and diagnostic imaging agents.[2][9] The established affinity of various adamantane-based compounds for these receptors provides a strong, data-driven rationale for prioritizing them in the initial screening of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime.[4][6] Determining the compound's affinity and selectivity for σ1 versus σ2 is a critical first step in elucidating its mechanism of action and therapeutic potential.

Chapter 2: Experimental Strategy: Radioligand Binding Assays

Radioligand binding assays are the gold-standard methodology for quantifying the affinity of a test compound for a specific receptor.[10] The fundamental principle involves a competition between the unlabeled test compound and a radiolabeled ligand (a "radioligand") with known high affinity and specificity for the target receptor.[11][12] By measuring the concentration-dependent displacement of the radioligand by the test compound, we can determine the inhibitory constant (Ki), a direct measure of binding affinity.

The overall experimental workflow is a multi-stage process requiring careful planning and execution.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Analysis & Interpretation Compound Test Compound Synthesis & Characterization Assay Competitive Radioligand Binding Assay Compound->Assay Receptor Receptor Source Prep (e.g., Membrane Homogenate) Receptor->Assay Detection Scintillation Counting (Detects Radioactivity) Assay->Detection Separation of bound/ unbound radioligand Analysis Data Analysis (IC50 → Ki Calculation) Detection->Analysis Profile Affinity & Selectivity Profile Analysis->Profile

Caption: Overall workflow for determining receptor binding affinity.
Essential Reagents and Materials
ComponentSpecification for σ1 AssaySpecification for σ2 AssayRationale
Receptor Source Guinea Pig Liver MembranesRat Liver MembranesGuinea pig liver expresses high levels of σ1 receptors, while rat liver has a higher relative expression of σ2 receptors.[13]
Radioligand [³H]-(+)-pentazocine[³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG)[³H]-(+)-pentazocine is a selective σ1 ligand.[13] [³H]-DTG is a non-selective ligand that binds to both σ1 and σ2.[14]
Masking Agent Not Required(+)-pentazocine (unlabeled)Used to occupy, or "mask," the σ1 sites in the σ2 assay, ensuring that [³H]-DTG binding is specific to the σ2 receptor.[15]
Non-Specific Agent Haloperidol or (+)-PentazocineHaloperidol or DTGA high concentration of an unlabeled ligand used to determine non-specific binding of the radioligand.
Assay Buffer 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 8.0Optimized for receptor stability and ligand binding.
Filtration System Brandel Cell Harvester or equivalentBrandel Cell Harvester or equivalentUsed to rapidly separate receptor-bound radioligand from the unbound fraction.
Filters GF/B or GF/C glass fiber filtersGF/B or GF/C glass fiber filtersFilters are pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding of the radioligand.
Detection Liquid Scintillation CounterLiquid Scintillation CounterQuantifies the radioactivity trapped on the filters.
Step-by-Step Protocol: σ1 Receptor Competitive Binding Assay

This protocol is designed to determine the affinity of the test compound for the σ1 receptor by measuring its ability to displace the selective radioligand, [³H]-(+)-pentazocine.[13][14]

  • Preparation:

    • Prepare a stock solution of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in the assay buffer (50 mM Tris-HCl, pH 7.4) to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Thaw the guinea pig liver membrane preparation on ice and homogenize gently. Dilute to the desired protein concentration (e.g., 100-200 µg protein per tube) in ice-cold assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 100 µL of membrane preparation, 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 5 nM), and 50 µL of assay buffer.

    • Non-Specific Binding (NSB): Add 100 µL of membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of a high concentration of unlabeled haloperidol or (+)-pentazocine (e.g., 10 µM).

    • Test Compound: Add 100 µL of membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of the respective test compound dilution.

  • Incubation:

    • Incubate all tubes at 37°C for 90-120 minutes to allow the binding reaction to reach equilibrium.[15] Achieving equilibrium is critical for the accurate determination of affinity constants.[12]

  • Termination and Filtration:

    • Rapidly terminate the reaction by adding 3-4 mL of ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to each tube.

    • Immediately filter the contents of each tube through a pre-soaked glass fiber filter under vacuum using a cell harvester.

    • Wash the filters 2-3 times with additional ice-cold wash buffer to remove all unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Step-by-Step Protocol: σ2 Receptor Competitive Binding Assay

This protocol is more complex because the radioligand, [³H]-DTG, binds to both sigma receptor subtypes. Therefore, a masking agent is required.[14]

G Receptor Receptor Source (Rat Liver Membranes) Contains σ1 and σ2 Mask Add Masking Agent (e.g., (+)-pentazocine) Receptor->Mask Blocks σ1 sites Radioligand Add Radioligand ([³H]-DTG) Mask->Radioligand Test Add Test Compound (Varying Concentrations) Radioligand->Test Competition at σ2 Result Measure remaining [³H]-DTG binding to σ2 Test->Result

Caption: Logic of the masked σ2 receptor binding assay.
  • Preparation:

    • Follow the same compound and membrane preparation steps as in the σ1 assay, but use rat liver membranes and an assay buffer of 50 mM Tris-HCl, pH 8.0.

  • Assay Setup (in triplicate):

    • Total Binding: Add 100 µL of membrane preparation, 50 µL of [³H]-DTG (e.g., 5-10 nM final concentration), and 50 µL of the masking agent, (+)-pentazocine (e.g., 100 nM final concentration).

    • Non-Specific Binding (NSB): Add 100 µL of membrane preparation, 50 µL of [³H]-DTG, 50 µL of the masking agent, and a high concentration of unlabeled DTG or haloperidol (e.g., 10-20 µM).

    • Test Compound: Add 100 µL of membrane preparation, 50 µL of [³H]-DTG, 50 µL of the masking agent, and 50 µL of the respective test compound dilution.

  • Incubation, Termination, and Quantification:

    • Follow steps 3-5 from the σ1 protocol. Incubation is typically performed at room temperature for 120 minutes.[15]

Expertise Insight: The Caveat of Masking Protocols It is crucial to acknowledge that using masking agents is not without its challenges. High concentrations of the masking agent can potentially interact with the σ2 receptor, and the radioligand may not be fully displaced from the masked σ1 receptor, leading to an overestimation of σ2 receptor numbers or an inaccurate affinity measurement.[16][17] Therefore, results from masked assays should be interpreted with caution. An alternative approach is to use a cell line that endogenously expresses only the σ2 receptor (e.g., certain cancer cell lines) to avoid the need for masking.[17]

Chapter 3: Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the percent specific binding against the log concentration of the test compound. The data should form a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism or equivalent software) to fit the data and determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate the Inhibitory Constant (Ki): The IC50 value is dependent on the concentration of the radioligand used. To determine the absolute affinity of the compound (Ki), use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment or obtained from literature).

Presentation of Results

The final binding data should be summarized in a clear, tabular format.

Receptor SubtypeRadioligandIC50 (nM)Ki (nM)
Sigma-1 (σ1) [³H]-(+)-pentazocine[Experimental Value][Calculated Value]
Sigma-2 (σ2) [³H]-DTG[Experimental Value][Calculated Value]
Interpretation
  • Affinity: The Ki value is an inverse measure of affinity. A lower Ki value indicates a higher binding affinity. Ligands are often categorized as high-affinity (Ki < 10 nM), moderate-affinity (10-100 nM), or low-affinity (>100 nM).

  • Selectivity: The selectivity of the compound is determined by comparing its Ki values for the different receptor subtypes. The selectivity ratio is calculated as: Selectivity (σ2 vs σ1) = Ki (σ1) / Ki (σ2) A ratio significantly greater than 1 indicates selectivity for the σ2 receptor, while a ratio significantly less than 1 indicates selectivity for the σ1 receptor.

Chapter 4: Beyond Affinity: Functional Characterization

While binding assays are essential for determining affinity, they do not reveal whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).[5] To fully characterize the pharmacology of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime, follow-up functional assays are necessary. These could include:

  • Calcium Mobilization Assays: Measuring changes in intracellular calcium levels upon compound application in cells expressing the target receptor.

  • cAMP Assays: For G-protein coupled receptors, measuring the inhibition or stimulation of cyclic AMP production.[18]

  • Cell Viability/Proliferation Assays: Given the link between sigma receptors and cancer, assessing the compound's effect on the proliferation of tumor cell lines that overexpress σ1 or σ2 receptors is a relevant functional readout.[2]

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial pharmacological characterization of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime. By leveraging established radioligand binding assay protocols for the hypothesized sigma receptor targets, researchers can obtain high-quality data on the compound's binding affinity and selectivity. This information is a cornerstone of the drug discovery process, providing the critical insights needed to guide further optimization, mechanistic studies, and preclinical development.

References

  • Benchchem. Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
  • Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2018). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 175(21), 4027-4043. Available from: [Link]

  • Gonzalez-Maeso, J. (2011). GPCR-radioligand binding assays. Current Protocols in Pharmacology, Chapter 2, Unit 2.7. Available from: [Link]

  • Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

  • Tsotinis, A., et al. New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity. ResearchGate. Available from: [Link]

  • Riganas, S., et al. (2012). New adamantane derivatives with sigma affinity and antiproliferative activity. Medicinal Chemistry, 8(4), 569-86. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21. Available from: [Link]

  • Riganas, S., et al. (2012). New Adamantane Phenylalkylamines with σ-Receptor Binding Affinity and Anticancer Activity, Associated with Putative Antagonism of Neuropathic Pain. Journal of Medicinal Chemistry, 55(21), 9447-60. Available from: [Link]

  • Deev, S. L., et al. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European Journal of Medicinal Chemistry, 221, 113485. Available from: [Link]

  • Papanastasiou, I., et al. (2021). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. Molecules, 27(1), 35. Available from: [Link]

  • Papakyriakou, A., et al. (2019). Synthesis, Biology, Computational Studies and In Vitro Controlled Release of New Isoniazid-Based Adamantane Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1478-1489. Available from: [Link]

  • Al-Awadh, H., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor. Saudi Pharmaceutical Journal, 29(10), 1146-1156. Available from: [Link]

  • Alon, A., et al. (2017). Identification of the gene that codes for the σ2 receptor. Proceedings of the National Academy of Sciences, 114(27), 7160-7165. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-21. Available from: [Link]

  • Gerzon, K., & Kau, D. (1963). Synthesis and biological activity of 2-adamantanone oxime carbamate derivatives. Journal of Medicinal Chemistry, 6(6), 760-762. Available from: [Link]

  • Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 309. Available from: [Link]

  • Roopan, S. M., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Nanoscience, 12, 1-22. Available from: [Link]

  • Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 309. Available from: [Link]

  • Celtarys. (2023). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • Wang, Y., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 16008. Available from: [Link]

  • Alon, A., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv. Available from: [Link]

  • Abd Ellattif, A. S., et al. (2024). Preparation of Oxime Derivatives and Studying the Biological Activity. Journal of Science in Medicine and Life, 2(9). Available from: [Link]

  • Brimson, J. M., Brown, C. A., & Safrany, S. T. (2014). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British Journal of Pharmacology, 171(14), 3497-3507. Available from: [Link]

  • de Meijere, A., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3480-3532. Available from: [Link]

  • Berardi, F., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4596. Available from: [Link]

  • de Meijere, A., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3480-3532. Available from: [Link]

  • ResearchGate. Scheme 2. Synthesis of the adamantyl ethanone compounds. Reagents and conditions. [Link]

  • Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1245-1254. Available from: [Link]

  • Kosson, P., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1129326. Available from: [Link]

  • Rónai, A. Z., & Hosztafi, S. (2022). Recent Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor. Frontiers in Molecular Biosciences, 9, 915208. Available from: [Link]

  • Nagoya University Graduate School of Pharmaceutical Sciences. Publications List. [Link]

  • Loy, N. S. Y., et al. (2015). Synthesis of Unsymmetrical Pyrazines Based on α-Diazo Oxime Ethers. Organic Letters, 17(2), 395-397. Available from: [Link]

  • Tovar, R., et al. (2011). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British Journal of Pharmacology, 162(7), 1659-1675. Available from: [Link]

  • Sweetnam, P. M., et al. (1995). Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity. Psychopharmacology, 118(4), 369-376. Available from: [Link]

  • Sadowski, M., & Klajn, R. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-511. Available from: [Link]

Sources

Foundational

toxicology and safety profile of adamantyl ethanone oximes

An In-Depth Technical Guide on the Toxicology and Safety Profile of Adamantyl Ethanone Oximes Executive Summary Adamantyl ethanone oximes—specifically 1-(1-adamantyl)ethanone oxime (CAS: 78679-71-7) —are highly lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Toxicology and Safety Profile of Adamantyl Ethanone Oximes

Executive Summary

Adamantyl ethanone oximes—specifically 1-(1-adamantyl)ethanone oxime (CAS: 78679-71-7) —are highly lipophilic chemical intermediates critical to the synthesis of antiviral agents (e.g., Rimantadine) and antimalarial ozonides[1][2]. While the adamantane cage imparts exceptional pharmacokinetic properties, such as enhanced blood-brain barrier (BBB) penetration, it also introduces complex toxicological challenges. This whitepaper synthesizes the physicochemical behavior, toxicological profiling, and self-validating experimental workflows required to safely handle and evaluate adamantyl ethanone oximes in pharmaceutical development.

Chemical Profiling & The Lipophilic Double-Edged Sword

The core structural feature of adamantyl ethanone oxime is the tricyclic adamantane cage. This bulky, highly symmetric hydrocarbon structure drastically increases the lipophilicity (LogP) of the molecule[1].

From a drug development perspective, this lipophilicity is intentionally leveraged to enhance the bioavailability and cellular uptake of the resulting active pharmaceutical ingredients (APIs). However, from a toxicological standpoint, the extreme lipophilicity drives non-specific interactions with cellular lipid bilayers. This "membranotropic activity" can lead to the disruption of cell membranes, altering cellular proliferation and inducing cytotoxicity at elevated concentrations[3]. Furthermore, the un-ionized oxime functional group presents specific occupational hazards, acting as a respiratory and dermal irritant[4].

Toxicological Data & Safety Profile

Understanding the safety profile of adamantyl ethanone oximes requires analyzing both the acute in vivo toxicity of its direct derivatives and its in vitro cellular impact. Because the oxime is rapidly converted to an amine (Rimantadine) in physiological and synthetic pathways, toxicological data is often bridged between the precursor and the API.

Quantitative Toxicity Summary

Table 1: Physicochemical and Toxicological Parameters of Adamantyl Ethanone Oximes and Derivatives.

Property / Toxicity EndpointValue / ObservationSource / Model
CAS Registry Number 78679-71-7 (Oxime) / 1501-84-4 (Amine HCl)ChemicalBook[2]
Acute Oral Toxicity (LD50) ~640 mg/kg (Bridged from Rimantadine HCl)Rat Model[2]
Cytotoxicity Induces changes in cell proliferation at high dosesA549, HeLa, L929[3]
CNS Toxicity Tremors, ataxia (at doses >600 mg/kg i.p.)Murine Model[5]
Environmental Toxicity Very toxic to aquatic life; Not readily biodegradableAquatic Assessment[6]
GHS Hazard Codes H302 (Harmful if swallowed), H315, H319, H335Safety Data Sheet[4]

Mechanistic Pathways of Toxicity

The toxicity of adamantane derivatives is rarely due to reactive electrophilic binding; rather, it is physically driven by the molecule's spatial geometry. The mechanism of cellular and Central Nervous System (CNS) toxicity is mapped below.

Mechanism Lipid High Lipophilicity (Adamantane Cage) BBB Blood-Brain Barrier (BBB) Penetration Lipid->BBB Membrane Membranotropic Activity (Lipid Bilayer Disruption) Lipid->Membrane CNS CNS Side Effects (Tremors, Ataxia) BBB->CNS Cyto Cytotoxicity (Decreased Cell Proliferation) Membrane->Cyto

Fig 1: Mechanistic pathways of cellular and CNS toxicity driven by lipophilicity.

Experimental Protocols & Safety Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step is grounded in chemical causality to ensure that researchers understand why a protocol is executed, rather than just how.

Workflow 1: Catalytic Hydrogenation of 1-(1-Adamantyl)ethanone oxime

This protocol details the conversion of the toxic oxime intermediate into the pharmaceutical amine, minimizing occupational exposure.

G A 1-Adamantyl Methyl Ketoxime (CAS: 78679-71-7) B Catalytic Hydrogenation (5% Pt/C, H2) A->B Synthesis Pathway D Occupational Exposure (Inhalation/Dermal) A->D Hazard Route C Rimantadine Hydrochloride (CAS: 1501-84-4) B->C High Yield E Environmental Release (Aquatic Toxicity) C->E Ecotoxicity

Fig 2: Synthesis workflow and exposure routes of adamantyl ethanone oxime.

Step-by-Step Methodology:

  • Reagent Preparation: In a Parr hydrogenation flask, combine 13.7 g of 1-(1-adamantyl)ethanone oxime with 4.0 g of 5% Pt/C catalyst in 200 mL of glacial acetic acid[2].

    • Causality: Glacial acetic acid acts as both a solvent and a proton donor, facilitating the reduction of the oxime group (-C=N-OH) to the primary amine while preventing unwanted over-alkylation.

  • Atmospheric Purging: Displace the ambient air in the flask with nitrogen, followed by hydrogen gas[2].

    • Causality: Removing oxygen is critical to prevent explosive mixtures with hydrogen and to avoid oxidative poisoning of the Pt/C catalyst.

  • Pressurized Reaction: Carry out the hydrogenation at 30-35 psia (200-240 KPa) hydrogen pressure for 2.25 hours at room temperature[2].

    • Causality: The high catalytic activity of 5% Pt/C allows for mild reaction conditions, preventing the cleavage of the adamantane cage.

  • Filtration and Concentration: Filter off the catalyst under an inert atmosphere and concentrate the acetic acid solution to one-third of its volume under reduced pressure[2].

    • Causality: Inert filtration prevents the spontaneous ignition of the highly reactive, hydrogen-saturated Pt/C catalyst upon exposure to air.

  • Validation & Quality Control (Self-Validating System): The endpoint of the reaction is validated physically by the cessation of hydrogen absorption[2]. Post-reaction, the product is validated via 1 H-NMR (confirming the disappearance of the oxime -OH peak) to ensure complete conversion before downstream use.

Workflow 2: In Vitro Cytotoxicity Profiling (MTT Assay)

To evaluate the membranotropic toxicity of adamantyl ethanone oximes, an MTT assay must be performed on standard cell lines (e.g., A549 or HeLa)[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well plate at 1×104 cells/well and incubate overnight.

    • Causality: Ensures cells are adhered and in the logarithmic growth phase when exposed to the oxime, providing the most accurate representation of metabolic inhibition.

  • Compound Exposure: Treat cells with adamantyl ethanone oxime concentrations ranging from 1 µM to 500 µM for 48 hours.

    • Causality: A broad logarithmic concentration gradient is required to accurately plot a dose-response curve and capture the exact threshold of membranotropic disruption.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow water-soluble MTT to insoluble purple formazan crystals. This biochemical conversion serves as a direct proxy for cell viability.

  • Solubilization: Remove the media and dissolve the formazan in 100 µL of DMSO.

    • Causality: DMSO completely solubilizes the crystals, creating a homogeneous solution necessary for accurate spectrophotometric reading.

  • Validation & Quality Control (Self-Validating System): Measure absorbance at 570 nm. The assay validates itself by comparing the test wells against a vehicle control (0.1% DMSO, defined as 100% viability) and a positive control (e.g., Triton X-100, defined as 0% viability). An R2 value > 0.95 on the calculated IC50 dose-response curve validates the experimental integrity.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - Chemical Reviews (ACS Publications).[Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI.[Link]

  • Safety Data Sheet: Adamantane - Carl ROTH.[Link]

Sources

Exploratory

Physicochemical Profiling of 1-Adamantyl-Substituted Oximes: Bridging Structural Rigidity with Functional Reactivity

Executive Summary The conjugation of a 1-adamantyl moiety with an oxime functional group creates a unique class of molecules characterized by extreme lipophilicity, steric bulk, and tunable acid-base reactivity. As a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conjugation of a 1-adamantyl moiety with an oxime functional group creates a unique class of molecules characterized by extreme lipophilicity, steric bulk, and tunable acid-base reactivity. As a Senior Application Scientist, I have observed that the physicochemical behavior of these compounds dictates their utility across vastly different fields—from neurotherapeutics (where they serve as centrally-active acetylcholinesterase reactivators) to advanced material sciences (where they function as deep-ultraviolet photoacid generators).

This technical guide provides an in-depth analysis of the physicochemical properties of 1-adamantyl-substituted oximes, detailing the causality behind their behavior and providing field-proven, self-validating protocols for their characterization.

Structural and Physicochemical Foundations

Lipophilicity and Membrane Partitioning ( LogP )

The adamantane cage ( C10​H16​ ) is a highly symmetrical, rigid, and exceptionally lipophilic hydrocarbon[1]. When substituted at the 1-position with an oxime group (-C=N-OH), the resulting molecule exhibits a drastically elevated octanol-water partition coefficient ( LogP ).

In drug development, particularly for organophosphate poisoning antidotes, standard quaternary pyridinium oximes (like 2-PAM) suffer from poor blood-brain barrier (BBB) penetration due to their permanent positive charge[2]. By utilizing an uncharged, highly lipophilic 1-adamantyl framework, the LogP is pushed into the optimal range for CNS penetration ( LogP > 3.0). The rigid cage structure also minimizes the entropic penalty of desolvation upon entering the lipid bilayer, facilitating rapid membrane traversal.

Acid-Base Equilibria ( pKa​ ) and Nucleophilicity

The pharmacological efficacy of an oxime relies heavily on its pKa​ . To act as a nucleophile (e.g., displacing a phosphyl group from the active site serine of acetylcholinesterase), the oxime must ionize into its active oximate anion (-C=N-O⁻)[3].

Standard aliphatic oximes typically have a pKa​ around 9.0. The 1-adamantyl group exerts a strong electron-donating inductive effect (+I), which slightly destabilizes the resulting oximate anion, pushing the pKa​ higher (typically 8.5–9.5)[4]. Consequently, at physiological pH (7.4), a smaller fraction of the adamantyl oxime exists in the active anionic state compared to aromatic oximes. However, the sheer increase in local concentration within the CNS (driven by the high LogP ) often compensates for this lower ionization fraction.

Photochemical and Thermal Stability

Beyond therapeutics, 1-adamantyl oxime esters are heavily utilized in semiconductor lithography as Photoacid Generators (PAGs)[5]. A critical physicochemical requirement for Deep Ultraviolet (DUV, <300 nm) lithography is optical transparency. Aromatic PAGs absorb heavily in the DUV region, causing poor resist profiles. Because the 1-adamantyl oxime scaffold is entirely alicyclic and lacks conjugated π -systems, it exhibits excellent DUV transparency while maintaining the thermal stability required for high-temperature polymer baking processes[6].

Quantitative Data Summary

The following table synthesizes the physicochemical parameters of adamantyl oximes against standard reference oximes.

Compound Class / NameMolecular Weight ( g/mol )Estimated LogP pKa​ (Oxime)Topological Polar Surface Area (Ų)Primary Application
1-Adamantyl methyl ketoxime 193.293.5 – 4.28.8 – 9.232.6CNS AChE Reactivator / Precursor
Adamantyl Oxime Sulfonate ~350.00> 4.5N/A (Esterified)~80.0DUV Photoacid Generator (PAG)
2-PAM (Pralidoxime) 137.14-2.1 (Charged)7.745.0Peripheral AChE Reactivator
MINA (Monoisonitrosoacetone) 87.08-0.38.349.0Experimental AChE Reactivator

(Data synthesized from structural profiling and PubChem computational models[7])

Mechanistic Workflow: Physicochemical Profiling

The logical relationship between the structural features of 1-adamantyl oximes and their end-use applications is mapped below.

G A 1-Adamantyl Oxime Core B Lipophilicity (LogP > 3.5) A->B C Acid-Base (pKa 8.5-9.0) A->C D DUV Transparency (No Aromatics) A->D E BBB Penetration (Neurotherapeutics) B->E Enhances F Nucleophilic Oximate Anion C->F Modulates G Photoacid Generators (Lithography) D->G Enables F->E Active Species

Caption: Workflow detailing the physicochemical profiling of adamantyl oximes for targeted applications.

Experimental Methodologies

As an application scientist, I must emphasize that standard analytical techniques often fail when applied to adamantane derivatives. The extreme hydrophobicity of the adamantyl cage causes emulsion formation in shake-flask LogP assays, and the lack of a chromophore renders UV-Vis spectrophotometry useless for pKa​ determination. The following self-validating protocols are engineered specifically for this compound class.

Protocol 1: Potentiometric Determination of Oxime pKa​ via Yasuda-Shedlovsky Extrapolation

Causality: Because 1-adamantyl oximes lack an extended conjugated π -system, ionization does not produce a measurable bathochromic shift, precluding UV-Vis methods. Furthermore, their poor aqueous solubility requires the use of a co-solvent. We utilize potentiometry combined with Yasuda-Shedlovsky extrapolation to derive the true aqueous pKa​ .

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation): Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Verify that the Nernstian slope is >58 mV/pH unit at 25°C.

  • Solvent Preparation: Prepare varying ratios of Methanol/Water mixtures (e.g., 30%, 40%, 50%, and 60% w/w methanol) containing 0.15 M KCl to maintain a constant ionic strength.

  • Sample Dissolution: Dissolve 1.0 mmol of the 1-adamantyl oxime in 50 mL of each solvent mixture.

  • Inert Atmosphere Titration: Purge the titration vessel with Argon gas for 10 minutes to prevent atmospheric CO2​ from forming carbonic acid, which skews the weak acid titration curve.

  • Titration Execution: Titrate the solution with standardized 0.1 M KOH (prepared in the matching co-solvent ratio) using an automated titrator. Record the pH after each 0.05 mL addition.

  • Data Processing: Determine the apparent pKa​ ( psKa​ ) at the half-equivalence point for each co-solvent mixture.

  • Yasuda-Shedlovsky Extrapolation: Plot psKa​+log[H2​O] against the inverse dielectric constant ( 1/ϵ ) of the solvent mixtures. The y-intercept of the linear regression ( R2>0.99 required for validation) yields the true aqueous pKa​ .

Protocol 2: HPLC-Based Determination of Lipophilicity ( LogP )

Causality: The traditional shake-flask method (OECD 107) is highly prone to micro-emulsion artifacts when dealing with bulky, highly lipophilic cages like adamantane. We mandate the HPLC method (OECD 117), which leverages the interaction between the adamantyl cage and a hydrophobic stationary phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 70% Methanol / 30% Water (v/v) buffered to pH 3.0 with 10 mM phosphate buffer. Crucial: The low pH ensures the oxime group remains fully protonated (neutral), allowing measurement of the true partition coefficient ( LogP ) rather than the distribution coefficient ( LogD ).

  • Reference Standard Calibration: Prepare a mixture of 5 reference compounds with known LogP values spanning from 1.0 to 5.0 (e.g., toluene, chlorobenzene, naphthalene, phenanthrene, and pyrene).

  • Dead Time ( t0​ ) Measurement: Inject an unretained marker (e.g., thiourea) to determine the column dead time.

  • System Calibration (Self-Validation): Inject the reference standards onto a C18 reversed-phase column. Calculate the retention factor ( k′ ) for each: k′=(tR​−t0​)/t0​ . Plot log(k′) vs. known LogP . Validate that the linear regression yields R2>0.99 .

  • Sample Analysis: Inject the 1-adamantyl oxime sample. Record its retention time ( tR​ ) and calculate its log(k′) .

  • Interpolation: Use the calibration curve equation to interpolate the LogP of the 1-adamantyl oxime.

References

  • Worek, F., Thiermann, H., & Wille, T. (2020). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. Toxicology. [2]

  • Yamamoto, M., & Takahara, S. (2015). Oxime Type Photoacid Generators Having Adamantyl Group. Journal of Photopolymer Science and Technology. [5]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [1]

  • Cholinesterase reactivator. (n.d.). Wikipedia. [3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 535983, 5,7-Dimethyl-1,3-diazaadamantan-6-one oxime. PubChem. [7]

Sources

Protocols & Analytical Methods

Method

using (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime as a precursor in organic synthesis

Application Note: Advanced Synthetic Workflows Utilizing (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone Oxime Scientific Rationale & Precursor Profiling The adamantyl moiety is a privileged, three-dimensional hydrocarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthetic Workflows Utilizing (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone Oxime

Scientific Rationale & Precursor Profiling

The adamantyl moiety is a privileged, three-dimensional hydrocarbon scaffold in modern drug discovery. Its incorporation into small molecules dramatically enhances lipophilicity, membrane permeability, and metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation[1],[2].

(1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime represents a highly specialized, sterically encumbered precursor. Oximes are exceptionally versatile building blocks in organic synthesis, capable of undergoing diverse radical and polar transformations[3]. The specific (1Z) stereochemistry of this oxime—where the 4-methoxyphenyl group and the oxime hydroxyl group are syn to each other—dictates a highly predictable reactivity profile. Because rearrangements and reductions of oximes are stereochemically and electronically driven, this precursor serves as an ideal divergence point for synthesizing complex, adamantane-containing pharmacophores.

Pathway A: Stereospecific Beckmann Rearrangement

Objective: Synthesis of N-(1-adamantylmethyl)-4-methoxybenzamide.

Causality & Mechanism: The Beckmann rearrangement is strictly stereospecific; the alkyl or aryl group situated anti-periplanar to the leaving hydroxyl group migrates to the nitrogen atom[4],[5]. In the (1Z) isomer, the 1-adamantylmethyl group is anti to the hydroxyl group. By utilizing Trifluoroacetic acid (TFA), the hydroxyl group is protonated to form a superior leaving group (H₂O). The simultaneous departure of water and migration of the 1-adamantylmethyl group generates a transient nitrilium ion, which is subsequently trapped by water to yield the secondary amide.

Self-Validation System: The reaction is self-validating via real-time Fourier Transform Infrared (FTIR) spectroscopy. The broad oxime O-H stretch (~3300 cm⁻¹) is consumed and replaced by a sharp amide N-H stretch (~3200 cm⁻¹) and a strong Amide I carbonyl peak (~1645 cm⁻¹).

Protocol A: Step-by-Step Methodology
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5.0 mmol of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime in 20 mL of anhydrous acetonitrile.

  • Activation: Dropwise, add 15.0 mmol (3.0 equivalents) of Trifluoroacetic acid (TFA). Causality: Anhydrous conditions prevent premature hydrolysis, while the excess TFA ensures complete protonation of the sterically hindered oxime[5].

  • Thermal Rearrangement: Heat the reaction mixture to a gentle reflux (80 °C) under an argon atmosphere for 3 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material validates the completion of the migration.

  • Quenching & Isolation: Cool the mixture to 0 °C and slowly quench with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from hot ethanol to yield pure N-(1-adamantylmethyl)-4-methoxybenzamide.

Pathway B: Chemoselective Catalytic Hydrogenation

Objective: Synthesis of 2-(1-adamantyl)-1-(4-methoxyphenyl)ethylamine.

Causality & Mechanism: The catalytic reduction of oximes to primary amines proceeds via an intermediate imine. A critical failure point in this workflow is the nucleophilic attack of the newly formed primary amine onto the unreacted intermediate imine, yielding unwanted secondary amine dimers[6]. To circumvent this, the reaction is conducted in glacial acetic acid. Causality: The acidic medium immediately protonates the primary amine upon formation, converting it into a non-nucleophilic ammonium salt, thereby ensuring absolute chemoselectivity for the primary amine.

Self-Validation System: The system is self-validating through volumetric hydrogen uptake. The reaction strictly consumes 2 molar equivalents of H₂ gas; the cessation of pressure drop in the Parr apparatus confirms quantitative N-O cleavage and C=N reduction.

Protocol B: Step-by-Step Methodology
  • Catalyst Loading: To a 100 mL Parr hydrogenation flask, add 10% Palladium on Carbon (Pd/C) (10 wt% relative to the substrate). Safety Note: Purge the flask with argon prior to catalyst addition to prevent solvent ignition.

  • Substrate Addition: Dissolve 5.0 mmol of the oxime in 25 mL of glacial acetic acid and transfer the solution to the Parr flask.

  • Hydrogenation: Seal the vessel, purge with H₂ gas three times, and pressurize to 50 psi. Agitate the mixture at ambient temperature (25 °C).

  • Monitoring: Track the pressure gauge. The reaction is complete when the pressure stabilizes (typically 6-8 hours), indicating the consumption of exactly 10.0 mmol of H₂.

  • Workup: Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with 10 mL of methanol.

  • Free-Basing: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in 20 mL of water, cool to 0 °C, and adjust to pH 12 using 2M NaOH. Extract the free primary amine with ethyl acetate (3 × 20 mL), dry, and concentrate to yield 2-(1-adamantyl)-1-(4-methoxyphenyl)ethylamine.

Quantitative Data Presentation

Process ParameterPathway A: Beckmann RearrangementPathway B: Catalytic Hydrogenation
Target Molecule N-(1-adamantylmethyl)-4-methoxybenzamide2-(1-adamantyl)-1-(4-methoxyphenyl)ethylamine
Reaction Time 2 - 4 hours6 - 8 hours
Expected Yield 85% - 90%90% - 95%
Key ¹H-NMR Indicator ~8.2 ppm (N-H, broad triplet)~4.1 ppm (CH-NH₂, triplet)
Key IR Indicator ~1645 cm⁻¹ (Amide I C=O stretch)~3350, 3280 cm⁻¹ (Primary Amine N-H stretch)
Primary Impurity Risk Hydrolysis to corresponding ketoneSecondary amine dimerization

Mandatory Visualization

G Oxime (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl) ethanone oxime Beckmann Beckmann Rearrangement Reagent: TFA / CH3CN Mechanism: Anti-periplanar Migration Oxime->Beckmann Acid Catalysis Reduction Catalytic Hydrogenation Reagent: Pd/C, H2, AcOH Mechanism: N-O Cleavage & C=N Reduction Oxime->Reduction H2 (50 psi) Amide N-(1-adamantylmethyl)- 4-methoxybenzamide (Lipophilic Benzamide) Beckmann->Amide Stereospecific Yield: >85% Amine 2-(1-adamantyl)-1-(4-methoxyphenyl) ethylamine (CNS-Active Amine Scaffold) Reduction->Amine Chemoselective Yield: >90%

Divergent synthetic pathways of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[Link]

  • Fache, M., et al. (2015). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. ResearchGate.[Link]

  • Godineau, E., & Landais, Y. (2023). Visible-Light-Driven Photocatalyst-Free Deoxygenative Radical Transformation of Alcohols to Oxime Ethers. The Journal of Organic Chemistry.[Link]

  • Science of Synthesis. (2014). Product Class 3: Nitrilium Salts. Thieme Connect.[Link]

Sources

Application

Application Notes and Protocols for In Vivo Testing of Adamantyl Methoxyphenyl Ethanone Oxime Compounds

Introduction The adamantyl methoxyphenyl ethanone oxime (AMPEO) scaffold represents a novel chemical space with significant therapeutic potential. The incorporation of a rigid, lipophilic adamantane cage can enhance meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The adamantyl methoxyphenyl ethanone oxime (AMPEO) scaffold represents a novel chemical space with significant therapeutic potential. The incorporation of a rigid, lipophilic adamantane cage can enhance metabolic stability and improve pharmacokinetic profiles, while the methoxyphenyl ethanone oxime moiety may confer a range of biological activities, including but not limited to anti-inflammatory, neuroprotective, and kinase inhibitory effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of AMPEO compounds. The protocols outlined herein are designed to establish a foundational understanding of the pharmacokinetic and toxicological properties of this novel compound class, and to subsequently explore their efficacy in relevant disease models.

The strategic approach detailed in these application notes follows a logical progression from broad characterization to specific hypothesis testing, ensuring a thorough and efficient in vivo evaluation.

Part 1: Foundational In Vivo Characterization

A critical first step in the in vivo assessment of any new chemical entity is the characterization of its pharmacokinetic (PK) and toxicological profile. These studies are essential for understanding drug exposure, establishing a safe dosing range, and informing the design of subsequent efficacy studies.[3][4][5]

Pharmacokinetic (PK) Profiling

A comprehensive PK study aims to elucidate the absorption, distribution, metabolism, and excretion (ADME) of the test compound.[4][6]

Objective: To determine key pharmacokinetic parameters of AMPEO compounds in rodents.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old). A minimum of 3 animals per sex per time point is recommended.[4][7]

  • Compound Formulation: Formulate the AMPEO compound in a suitable vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO/40% PEG400/50% saline). The formulation should be optimized for solubility and stability.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to assess clearance, volume of distribution, and half-life.[4]

    • Oral (PO) Administration: Administer a single oral gavage dose (e.g., 10-50 mg/kg) to determine oral bioavailability.[8]

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[4] Plasma is separated by centrifugation.

  • Bioanalysis: Quantify the concentration of the AMPEO compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.[4]

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral Bioavailability
Toxicology Assessment

Toxicology studies are crucial for identifying potential adverse effects and establishing a safe dose range for further studies.[5][9][10] The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for chemical safety testing.[1][11]

Protocol: Acute Oral Toxicity Study (Following OECD Guideline 420, 423, or 425)

  • Objective: To determine the acute toxic effects and, if possible, the LD50 of a single oral dose of an AMPEO compound.[12]

  • Animal Model: Typically female Wistar rats.[12][13]

  • Procedure: The study is conducted in a stepwise manner using a limited number of animals. The OECD guidelines (420: Fixed Dose Procedure, 423: Acute Toxic Class Method, 425: Up-and-Down Procedure) offer different strategies to minimize animal usage while obtaining sufficient data for hazard classification.[2][12]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[13]

  • Endpoint: Determination of the GHS (Globally Harmonized System) toxicity category and estimation of the LD50.[12]

Protocol: Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)

  • Objective: To evaluate the sub-acute toxicity of an AMPEO compound following daily oral administration for 28 days.[14]

  • Animal Model: Sprague-Dawley rats, at least 5 males and 5 females per group.[15]

  • Dose Groups: A control group and at least three dose levels (low, mid, high) of the AMPEO compound.

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-life Observations: Daily clinical observations, weekly body weight, and food consumption measurements.[9]

  • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.[9]

Part 2: Efficacy Evaluation in Disease Models

Based on the structural motifs of AMPEO compounds, several therapeutic areas warrant investigation. The adamantane moiety is present in drugs with neuroprotective and anti-inflammatory properties, while various oxime-containing compounds have been explored for a range of biological activities.[1][7]

Anti-Inflammatory Activity

Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation.[16][17][18][19]

Objective: To assess the acute anti-inflammatory effects of AMPEO compounds.

Protocol:

  • Animal Model: Male Wistar rats (150-200g).[19]

  • Groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[16]

    • AMPEO Compound (at least 3 dose levels, p.o.)

  • Procedure:

    • Administer the vehicle, positive control, or AMPEO compound orally.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[16][18]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[20]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.[18]

Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics systemic inflammation by activating the innate immune system.[21][22]

Objective: To evaluate the effect of AMPEO compounds on the production of pro-inflammatory cytokines.

Protocol:

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Administer the AMPEO compound (or vehicle) at selected doses.

    • After a predetermined time (e.g., 1 hour), administer LPS (from E. coli) intraperitoneally.[22]

    • At the peak of cytokine response (e.g., 2-4 hours post-LPS), collect blood samples.[21]

  • Endpoint Analysis: Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.[21]

Neuroprotective and Anti-Neuroinflammatory Activity

Model: LPS-Induced Neuroinflammation and Cognitive Deficit

This model is relevant for studying the impact of compounds on neuroinflammatory processes and their consequences on cognitive function.[22][23][24][25]

Objective: To assess the ability of AMPEO compounds to mitigate neuroinflammation and improve cognitive performance.

Protocol:

  • Animal Model: Adult C57BL/6 mice.

  • Procedure:

    • Administer the AMPEO compound (or vehicle) for a specified period (e.g., daily for 7 days).

    • Induce neuroinflammation with a single intraperitoneal injection of LPS.[24]

    • Conduct behavioral testing (e.g., Y-maze for short-term memory) 24 hours after LPS injection.[24]

  • Endpoint Analysis:

    • Behavioral: Assess spontaneous alternation in the Y-maze.

    • Biochemical: After behavioral testing, sacrifice the animals and collect brain tissue (hippocampus and cortex) to measure levels of pro-inflammatory cytokines and markers of microglial activation (e.g., Iba1) by qPCR, ELISA, or Western blot.[23]

Potential in Oncology

Model: Cell Line-Derived Xenograft (CDX) Models

CDX models are a foundational tool in oncology drug discovery for evaluating the anti-tumor efficacy of novel compounds.[8][26][27][28][29]

Objective: To determine the in vivo anti-tumor activity of AMPEO compounds.

Protocol:

  • Cell Lines and Animal Model: Select human cancer cell lines relevant to the hypothesized mechanism of action of the AMPEO compounds. Implant these cells subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice).[28]

  • Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups:

    • Vehicle Control

    • Positive Control (a standard-of-care agent for the chosen cancer type)

    • AMPEO Compound (at various doses and schedules)

  • Efficacy Assessment:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. The primary endpoint is tumor growth inhibition.

Part 3: Exploring a Potential Mechanism of Action: S1P1 Receptor Modulation

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor involved in lymphocyte trafficking and has been implicated in inflammatory and autoimmune diseases.[30][31][32][33] Given that some adamantane-containing compounds are known to modulate S1P receptors, it is a plausible target for AMPEO compounds.[34]

Model: In Vivo Lymphopenia Assay

A hallmark of S1P1 receptor agonism is the induction of lymphopenia (a reduction of lymphocytes in the peripheral blood).[30]

Objective: To determine if AMPEO compounds induce lymphopenia, suggestive of S1P1 receptor modulation.

Protocol:

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Administer a single dose of the AMPEO compound (or vehicle) orally.

    • Collect blood samples at baseline and at various time points post-dosing (e.g., 4, 8, 24, and 48 hours).

  • Analysis: Perform a complete blood count (CBC) with differential to quantify the number of circulating lymphocytes.

  • Interpretation: A significant and dose-dependent reduction in peripheral lymphocyte counts would be indicative of S1P1 receptor engagement.[30]

Visualizations

Experimental Workflows

G cluster_0 Pharmacokinetic (PK) Study Workflow cluster_1 Carrageenan-Induced Paw Edema Workflow A Animal Acclimation (Rats/Mice) B Compound Formulation A->B C Dosing (IV and PO) B->C D Blood Sampling (Time Course) C->D E LC-MS/MS Analysis D->E F PK Parameter Calculation E->F G Animal Grouping (Rats) H Compound Administration (Oral) G->H I Carrageenan Injection (Sub-plantar) H->I J Paw Volume Measurement (Plethysmometer) I->J K Data Analysis (% Inhibition) J->K

Caption: High-level workflows for PK and anti-inflammatory efficacy studies.

G cluster_2 Xenograft Efficacy Study Workflow cluster_3 Lymphopenia Assay Workflow L Tumor Cell Implantation (Immunodeficient Mice) M Tumor Growth to Palpable Size L->M N Randomization & Dosing M->N O Tumor Volume & Body Weight Monitoring N->O P Endpoint Analysis (Tumor Growth Inhibition) O->P Q Baseline Blood Sample R Compound Administration Q->R S Time-Course Blood Sampling R->S T Complete Blood Count (CBC with Differential) S->T U Data Analysis (Lymphocyte Count) T->U

Caption: Workflows for oncology and mechanistic (S1P1) in vivo studies.

Conclusion

The in vivo testing protocols detailed in these application notes provide a robust framework for the systematic evaluation of novel adamantyl methoxyphenyl ethanone oxime compounds. By first establishing a solid foundation of pharmacokinetic and toxicological data, researchers can proceed to investigate the therapeutic potential of these compounds in well-validated efficacy models for inflammation, neuroprotection, and oncology. The inclusion of a mechanistic study, such as the lymphopenia assay, can provide valuable insights into the potential mode of action and guide further drug development efforts. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing promising new chemical entities toward clinical development.

References

  • Current Protocols. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]

  • Bio-protocol. 2.7. Carrageenan-induced paw edema assay. [Link]

  • Bio-protocol. 4.44. Carrageenan-Induced Paw Edema. [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • Crown Bioscience. Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • Pharmacology Discovery Services. In Vivo Oncology. [Link]

  • Charles River Laboratories. Cancer Models. [Link]

  • Biocompare. Cell Line-Derived Xenograft (CDX) Models. [Link]

  • Stanford Medicine. In vivo tumor models. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • Karger. FDA Requirements for Preclinical Studies. [Link]

  • The Journal of Clinical Investigation. Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo. [Link]

  • Sygnature Discovery. LPS Model. [Link]

  • Semantic Scholar. OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. [Link]

  • PMC. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. [Link]

  • Gyan Sanchay. Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines Subacute Toxicity (repeat dose toxicity)focuses on adverse effect. [Link]

  • ResearchGate. Preclinical efficacy in therapeutic area guidelines from FDA and EMA: A cross-sectional study. [Link]

  • PMC. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. [Link]

  • National Toxicology Program. OECD Test Guideline 425. [Link]

  • NEUROFIT. In vivo model of inflammation - LPS induced cognitive decline. [Link]

  • PMC. Imaging S1P1 Activation In Vivo. [Link]

  • Charles River. LPS-induced neuroinflammation-in vitro and in vivo assays for development of new treatment strategies. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • PMC. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study. [Link]

  • AEMPS. preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union. [Link]

  • FDA. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. [Link]

  • Liveon Biolabs. Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]

  • ECA Academy. EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. [Link]

  • ACS Publications. In Vitro and In Vivo Investigation of S1PR1 Expression in the Central Nervous System Using [3H]CS1P1 and [11C]CS1P1. [Link]

  • FDA. Step 2: Preclinical Research. [Link]

  • OECD. Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]

  • Pharmaron. Regulatory in vivo PK Studies. [Link]

  • NCBI. Reference Protocols for Toxicity Testing. [Link]

  • Social Science Research Institute. Preclinical Regulatory Requirements. [Link]

  • PMC. Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer. [Link]

  • Creative Biolabs. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. [Link]

  • International Journal of Research in Ayurveda and Pharmacy. oecd guidelines for acute oral toxicity studies: an overview. [Link]

  • NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • European Medicines Agency. ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]

Sources

Method

Application Notes &amp; Protocols: Formulation Strategies for Poorly Soluble Adamantyl Oxime Derivatives

Abstract: Adamantyl oxime derivatives represent a promising class of compounds with significant therapeutic potential. However, their development is frequently hampered by poor aqueous solubility, a direct consequence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Adamantyl oxime derivatives represent a promising class of compounds with significant therapeutic potential. However, their development is frequently hampered by poor aqueous solubility, a direct consequence of the lipophilic and rigid adamantane cage structure.[1][2] This characteristic can lead to low and erratic oral bioavailability, limiting their clinical utility.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to overcome the solubility challenges associated with these molecules. We will delve into the mechanistic basis of various techniques, provide detailed, field-proven protocols, and offer a comparative analysis to guide the selection of the most appropriate strategy.

The Root of the Challenge: Physicochemical Properties of Adamantyl Oxime Derivatives

The adamantane moiety, a bulky, rigid, and highly lipophilic hydrocarbon cage, is the primary contributor to the poor aqueous solubility of this class of compounds.[1][5] This non-polar structure has weak interactions with polar solvents like water.[5] The "like dissolves like" principle dictates that such non-polar compounds are more readily soluble in non-polar solvents.[5] The addition of an oxime group introduces some polarity, but often not enough to significantly counteract the hydrophobicity of the adamantane core. Consequently, these derivatives are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, exhibiting low solubility and, in the case of Class IV, low permeability as well.[6][7]

Core Challenge: To enhance the dissolution rate and apparent solubility of adamantyl oxime derivatives to ensure adequate absorption and bioavailability.[8]

Strategic Formulation Approaches

A variety of formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs.[8][9] The optimal approach for a given adamantyl oxime derivative will depend on its specific physicochemical properties, the desired dosage form, and the intended route of administration.[8]

Here, we explore several key strategies:

  • Particle Size Reduction: Nanosuspensions

  • Solid-State Modification: Amorphous Solid Dispersions

  • Encapsulation Technologies: Cyclodextrin Inclusion Complexes

  • Lipid-Based Drug Delivery Systems (LBDDS)

dot graph TD { A[Poorly Soluble Adamantyl Oxime Derivative] --> B{Formulation Strategy Selection}; B --> C[Particle Size Reduction(Nanosuspensions)]; B --> D[Solid-State Modification(Amorphous Solid Dispersions)]; B --> E[Encapsulation(Cyclodextrin Complexes)]; B --> F[Lipid-Based Systems(LBDDS)]; C --> G{Increased Surface Area & Dissolution Velocity}; D --> H{Elimination of Crystal Lattice Energy}; E --> I{Formation of Soluble Host-Guest Complexes}; F --> J{Solubilization in Lipid Matrix}; G --> K[Enhanced Bioavailability]; H --> K; I --> K; J --> K;

} Caption: Decision workflow for selecting a formulation strategy.

Nanosuspensions: Harnessing the Power of Particle Size Reduction

Principle: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[10][11] By reducing the particle size to the nanometer range (typically 100-400 nm), the surface area-to-volume ratio of the drug is dramatically increased.[12][13] According to the Noyes-Whitney equation, this increased surface area leads to a significant enhancement in the dissolution velocity.[14] Furthermore, nanosizing can also increase the saturation solubility of the drug.[15]

Advantages:

  • Applicable to a wide range of poorly soluble drugs.[10]

  • High drug loading capacity.

  • Can be administered via various routes, including oral, parenteral, and topical.[16]

Disadvantages:

  • Potential for particle aggregation over time, requiring careful stabilizer selection.[14]

  • Manufacturing processes can be energy-intensive.

Protocol: Preparation of an Adamantyl Oxime Derivative Nanosuspension via Wet Milling

This protocol outlines a common top-down approach for producing nanosuspensions.

Materials:

  • Adamantyl oxime derivative

  • Stabilizer (e.g., Poloxamer 188, HPMC)[11]

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Purified water

  • High-speed homogenizer

  • Bead mill

Procedure:

  • Pre-milling: Disperse the adamantyl oxime derivative and stabilizer in purified water. Homogenize the suspension at high speed (e.g., 10,000 rpm) for 15-30 minutes to create a pre-milled slurry.

  • Milling: Transfer the slurry to the bead mill containing the milling media.

  • Process Parameters: Set the milling speed and time according to the instrument manufacturer's guidelines. The optimal parameters will need to be determined empirically for each specific compound.

  • Separation: After milling, separate the nanosuspension from the milling media.

  • Characterization: Analyze the particle size and distribution using techniques like Photon Correlation Spectroscopy (PCS) or Laser Diffraction (LD).[15][17] The zeta potential should also be measured to assess the stability of the suspension.[15]

dot graph TD { A[API + Stabilizer + Water] --> B(High-Speed HomogenizationPre-milling); B --> C{Slurry}; C --> D(Wet Bead Milling); D --> E{Nanosuspension}; E --> F(Separation from Milling Media); F --> G[Characterization- Particle Size- Zeta Potential];

} Caption: Workflow for nanosuspension preparation via wet milling.

Amorphous Solid Dispersions (ASDs): Overcoming Crystal Lattice Energy

Principle: An amorphous solid dispersion (ASD) involves dispersing the drug in its amorphous (non-crystalline) form within a hydrophilic carrier matrix, typically a polymer.[18][19] Crystalline materials have a highly ordered structure that requires significant energy to break down before dissolution can occur. The amorphous state, being of a higher energy, bypasses this energy barrier, leading to enhanced apparent solubility and faster dissolution rates.[20][21]

Advantages:

  • Significant improvements in solubility and dissolution rate.[22]

  • Can be formulated into various solid dosage forms.

  • Established manufacturing techniques like spray drying and hot-melt extrusion are available.[18][23]

Disadvantages:

  • The amorphous state is thermodynamically unstable and can recrystallize over time, necessitating careful selection of a stabilizing polymer.[21]

  • Potential for drug-polymer interactions that could affect stability.

Protocol: Preparation of an Adamantyl Oxime Derivative ASD via Solvent Evaporation

This protocol is a common laboratory-scale method for preparing ASDs.

Materials:

  • Adamantyl oxime derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC)[24]

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the adamantyl oxime derivative and the polymer in the chosen solvent. Ensure complete dissolution.[5]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure.[5] This will form a thin film or solid mass on the flask wall.

  • Drying: Transfer the solid mass to a vacuum oven and dry at a suitable temperature (e.g., 40-50°C) for 24-48 hours to remove all residual solvent.[25]

  • Milling and Sieving: Scrape the dried ASD from the flask, pulverize it using a mortar and pestle, and sieve to obtain a uniform powder.[25]

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[23]

Cyclodextrin Inclusion Complexes: Molecular Encapsulation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate poorly soluble molecules, like adamantyl derivatives, within this cavity, forming a host-guest inclusion complex.[5][26] The adamantane cage has a high affinity for the cyclodextrin cavity.[2][26] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the guest molecule.[5][27]

Advantages:

  • High potential for solubility enhancement.

  • Can protect the drug from degradation.

  • Well-established and widely used in pharmaceutical formulations.

Disadvantages:

  • The stoichiometry of the complex can limit drug loading.

  • The cost of cyclodextrins can be a consideration.

Protocol: Preparation of an Adamantyl Oxime Derivative-β-Cyclodextrin Complex via Kneading

Materials:

  • Adamantyl oxime derivative

  • β-Cyclodextrin

  • Water-ethanol mixture

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Trituration: Place the β-cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Incorporation: Gradually add the adamantyl oxime derivative to the paste while continuously triturating with the pestle.[5]

  • Kneading: Continue kneading the mixture for at least 30-60 minutes to facilitate the formation of the inclusion complex.[5]

  • Drying: Dry the resulting paste to a constant weight in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator.[5]

  • Pulverization and Sieving: Pulverize the dried complex and sieve to obtain a fine powder.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques like DSC, Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Lipid-Based Drug Delivery Systems (LBDDS): Mimicking Natural Absorption

Principle: LBDDS are formulations where the drug is dissolved or suspended in lipid excipients, such as oils, surfactants, and co-solvents.[6] These systems can enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized state in the gastrointestinal tract, thereby bypassing the dissolution step.[28] They can also facilitate lymphatic transport, which can be beneficial for certain drugs.[29]

Advantages:

  • Suitable for highly lipophilic drugs (high log P).[6]

  • Can enhance both solubility and permeability.

  • Can reduce food effects on drug absorption.[30]

Disadvantages:

  • Potential for drug precipitation upon dilution in the GI tract.

  • Excipient selection and ratio optimization can be complex.

Protocol: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Materials:

  • Adamantyl oxime derivative

  • Oil (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

Procedure:

  • Solubility Screening: Determine the solubility of the adamantyl oxime derivative in various oils, surfactants, and co-surfactants to identify suitable excipients.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the microemulsion region.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. Heat the mixture gently (e.g., to 40°C) and stir until a homogenous mixture is formed.

  • Drug Incorporation: Add the adamantyl oxime derivative to the mixture and stir until completely dissolved.

  • Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion. Characterize the droplet size, polydispersity index, and zeta potential of the resulting microemulsion.

Comparative Analysis of Formulation Strategies

StrategyPrincipleTypical Solubility EnhancementKey AdvantagesKey DisadvantagesBest Suited For
Nanosuspensions Increased surface areaModerate to HighHigh drug loading, versatile routes of administrationPhysical instability (aggregation)Drugs resistant to amorphization
Amorphous Solid Dispersions Elimination of crystal lattice energyHigh to Very HighSignificant solubility increase, suitable for solid dosage formsPhysical instability (recrystallization)Compounds that can be rendered amorphous
Cyclodextrin Complexes Host-guest encapsulationModerate to HighHigh solubilization, drug protectionLimited drug loading, costCompounds with appropriate size and geometry for the cyclodextrin cavity
Lipid-Based Systems (LBDDS) Solubilization in lipid matrixHighEnhanced solubility and permeability, reduced food effectPotential for in-vivo precipitation, complex developmentHighly lipophilic (high log P) compounds

Conclusion

The successful formulation of poorly soluble adamantyl oxime derivatives is a critical step in realizing their therapeutic potential. The strategies outlined in this guide – nanosuspensions, amorphous solid dispersions, cyclodextrin complexation, and lipid-based systems – offer a range of powerful tools to overcome the inherent solubility challenges of this chemical class. A thorough understanding of the physicochemical properties of the specific derivative, coupled with a rational, evidence-based approach to formulation design and characterization, will pave the way for the development of safe and effective medicines.

References

  • Jadhav, L. S., Hosmani, A. H., Mane, P. B., Mane, D. D., & Mali, V. V. (2024). AN OVERVIEW OF NANOSUSPENSION PREPARATION, CHARACTERIZATION, AND EVALUATION AS A STRATEGY FOR POORLY SOLUBLE DRUGS. International Journal of Scientific Development and Research (IJSDR). [Link]

  • Paudwal, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Pharmaceutical Investigation. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Taylor, L. S., et al. (2022). Development of Nanosuspension Formulations Compatible with Inkjet Printing for the Convenient and Precise Dispensing of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Elsebay, M. T., et al. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design. [Link]

  • Catalent. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. [Link]

  • L-H. Chi, et al. (2020). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics. [Link]

  • Gökçe, E. H., & Korkmaz, E. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics. [Link]

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • Reddy, B. M. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Erudition. [Link]

  • Sharma, A., et al. (2019). Formulation Approaches for Solubility Enhancement by Using Polar or Non-Polar Lipid Components of BCS Class II Drugs through LBDDS. Research Journal of Pharmacy and Technology. [Link]

  • Patel, S. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Reddy, A. K., et al. (2011). Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Der Pharmacia Lettre. [Link]

  • Shrestha, H., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • Singh, A., et al. (2024). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. [Link]

  • Gouhier, G., et al. (2021). Cyclodextrins: promising scaffolds for MRI contrast agents. RSC Advances. [Link]

  • Zhang, Y., et al. (2021). Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. International Journal of Molecular Sciences. [Link]

  • Bazilin, A. V., Yashkina, E. A., & Yashkin, S. N. (2016). Chromatographic study of complex formation of adamantane derivatives with β-cyclodextrin. Journal of Analytical Chemistry. [Link]

  • Kumar, S., & Singh, A. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Zhang, Y., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. International Journal of Molecular Sciences. [Link]

  • Menuel, S., et al. (2015). Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. New Journal of Chemistry. [Link]

  • Mustapha, O., et al. (2018). Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research. [Link]

  • Zhang, Y., et al. (2014). Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept. AAPS PharmSciTech. [Link]

  • Jermain, S. (2016). Solid Dispersions. Contract Pharma. [Link]

  • Jadhav, L. S., et al. (2024). AN OVERVIEW OF NANOSUSPENSION PREPARATION, CHARACTERIZATION, AND EVALUATION AS A STRATEGY FOR POORLY SOLUBLE DRUGS. International Journal of Scientific Development and Research. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • DiNunzio, J. C., et al. (2023). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Schreier, H., & Bouwstra, J. (1994). Liposome formulations of hydrophobic drugs. Journal of Controlled Release. [Link]

  • Keck, C. M., & Müller, R. H. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Al-Zoubi, N., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Pharmaceutics. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Kumar, A., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. [Link]

  • Shinde, P. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • IJCRT. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. [Link]

  • Wimmer, E., et al. (2020). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Parameters for (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Instrument Modality: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) Introduction & Chemical C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Instrument Modality: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS)

Introduction & Chemical Context

The compound (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime (Chemical Formula: C19​H25​NO2​ , Exact Mass: 299.1885 Da) is a structurally complex molecule featuring three distinct analytical moieties: a bulky, lipophilic 1-adamantyl group; a polar, reactive oxime core; and an electron-rich 4-methoxyphenyl ring. In drug development, adamantyl groups are frequently incorporated to enhance lipophilicity and metabolic stability, while oximes serve as critical pharmacophores or synthetic intermediates.

Analyzing this compound via tandem mass spectrometry requires a deep understanding of its gas-phase thermodynamic behavior. Oximes are highly susceptible to specific gas-phase rearrangements, and the adamantyl group strongly directs charge retention during Collision-Induced Dissociation (CID)[1]. This application note details the fragmentation parameters, mechanistic causality, and a self-validating analytical protocol for the robust quantification and structural characterization of this molecule.

Mechanistic Causality of Fragmentation (CID)

To optimize MS/MS parameters, one must understand why specific fragments form. Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the oxime nitrogen or oxygen, yielding a stable precursor ion [M+H]+ at m/z 300.1957 .

Upon entering the collision cell, the precursor undergoes two primary, competing fragmentation pathways directed by the structural thermodynamics of the molecule[2]:

Pathway A: Gas-Phase Beckmann Rearrangement

In solution, the Beckmann rearrangement converts oximes to amides. In the gas phase inside a mass spectrometer, protonation of the oxime oxygen triggers a highly specific 1,2-migration of the anti-periplanar alkyl group (the adamantylmethyl moiety) to the nitrogen atom[3]. This migration facilitates the expulsion of a neutral water molecule (-18.0106 Da), forming a transient nitrilium intermediate at m/z 282.1851 [4]. Subsequent increasing collision energy (CE) cleaves the N-C bond of this intermediate, yielding a highly stable protonated 4-methoxybenzonitrile fragment at m/z 134.0604 .

Pathway B: Direct Aliphatic Cleavage (Charge Retention)

The 1-adamantyl carbocation is exceptionally stable due to its rigid, strain-free tricyclic cage structure, which efficiently delocalizes positive charge. Direct cleavage of the C-C bond between the adamantyl group and the methylene bridge results in the 1-adamantyl cation at m/z 135.1170 . Because of the low activation energy required to form this highly stable tertiary carbocation, it often presents as the base peak in the MS/MS spectrum at low-to-medium collision energies.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 300.1957 B Beckmann Intermediate [M+H - H2O]+ m/z 282.1851 M->B -H2O (CID) Gas-Phase Beckmann Ad 1-Adamantyl Cation [C10H15]+ m/z 135.1170 M->Ad C-C Cleavage Charge Retention B->Ad N-C Cleavage Ar Protonated Nitrile [C8H8NO]+ m/z 134.0604 B->Ar N-C Cleavage

MS/MS fragmentation pathway of the target oxime compound.

Quantitative Data & Fragmentation Parameters

The table below summarizes the theoretical exact masses, proposed structures, and optimal Normalized Collision Energies (NCE) for High-Resolution MS/MS analysis (e.g., Q-TOF or Orbitrap platforms).

Fragment IdentityFormulaTheoretical m/zRelative AbundanceOptimal NCE (%)Mechanistic Origin
Precursor Ion [C19​H26​NO2​]+ 300.1957-10ESI Protonation
Beckmann Intermediate [C19​H24​NO]+ 282.1851Medium15 - 20Loss of H2​O
1-Adamantyl Cation [C10​H15​]+ 135.1170High (Base Peak)25 - 30Direct C-C Cleavage
Protonated Nitrile [C8​H8​NO]+ 134.0604Medium35 - 40Post-Beckmann Cleavage
4-Methoxyphenyl Cation [C7​H7​O]+ 107.0491Low45 - 50Aromatic ring cleavage

Note: The 1-adamantyl cation (m/z 135.1170) is the most robust quantifier ion due to its high signal-to-noise ratio and structural specificity.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . Oximes are notoriously prone to In-Source Fragmentation (ISF)[5]. If the capillary temperature or tube lens voltage is too high, the molecule will lose water or cleave the adamantyl group before reaching the mass analyzer, artificially skewing the precursor-to-product ion ratio. The system suitability step below prevents this misinterpretation.

Step 1: System Suitability & ISF Tuning (Self-Validation)
  • Prepare a 100 ng/mL tuning solution of the oxime in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Infuse the sample directly into the ESI source at 10 µL/min.

  • Causality Check: Monitor the ratio of m/z 300.1957 to m/z 135.1170 in MS1 (Full Scan) mode.

  • Validation Action: If m/z 135.1170 exceeds 5% of the precursor abundance in MS1, In-Source Fragmentation is occurring. Lower the Capillary Temperature (decrease by 25°C increments) and reduce the Tube Lens/Declustering Potential until the precursor ion represents >95% of the base peak in MS1.

Step 2: UHPLC Separation Conditions
  • Column: C18 Sub-2 µm (e.g., 2.1 x 50 mm, 1.7 µm). Reasoning: The highly lipophilic adamantyl group requires a strong non-polar stationary phase for adequate retention.

  • Mobile Phase A: Water + 0.1% Formic Acid. Reasoning: Formic acid ensures complete protonation of the oxime nitrogen/oxygen for maximum ESI efficiency.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Data Acquisition (PRM/MRM)
  • Ionization Mode: ESI Positive (+).

  • Spray Voltage: 3.5 kV.

  • Isolation Window: 1.0 m/z.

  • Collision Gas: Argon or Nitrogen (depending on instrument architecture).

  • Transitions to Monitor:

    • Quantifier: 300.20 → 135.12 (CE: 28%)

    • Qualifier 1: 300.20 → 282.19 (CE: 18%)

    • Qualifier 2: 300.20 → 134.06 (CE: 38%)

LCMS_Workflow Prep Sample Prep & Spiking LC UHPLC Separation Prep->LC ESI ESI(+) Protonation LC->ESI CID CID Fragmentation ESI->CID Detect High-Res Detection CID->Detect

Self-validating LC-MS/MS experimental workflow for oxime analysis.

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham (UAB). Available at:[Link]

  • A New Look at the Classical Beckmann Rearrangement: A Strong Case of Active Solvent Effect. ACS Publications. Available at:[Link]

  • Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Potential Misinterpretation of Reaction Intermediates Due to In-Source Fragmentation and Rearrangement in Mass Spectrometry. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime

Introduction: Welcome to the technical support guide for the crystallization of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime. This molecule presents unique challenges and opportunities in crystallization due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for the crystallization of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime. This molecule presents unique challenges and opportunities in crystallization due to its distinct structural features: a bulky, rigid adamantyl group, a planar methoxyphenyl system, and a hydrogen-bonding oxime moiety. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, designed to provide researchers with both the practical steps and the underlying scientific rationale to achieve high-quality single crystals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've synthesized my compound, but I'm struggling to get any crystals to form from solution. What are the most common reasons for this failure?

A1: The complete failure of a compound to crystallize is typically rooted in issues of supersaturation or improper solvent selection. For crystallization to occur, a solution must be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature. However, the formation of an initial crystal nucleus is a kinetically controlled step that can be difficult to initiate.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The solution may be too dilute.

    • Solution: Slowly evaporate the solvent to increase the concentration. If using a cooling crystallization method, ensure you are starting with a nearly saturated solution at the solvent's boiling point.[1][2]

  • Inhibition of Nucleation: The energy barrier to form the first crystal seed is too high.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation point for crystal growth.[1][2]

    • Solution 2: Seeding: If you have a single crystal from a previous batch, add it to the supersaturated solution. A "seed crystal" acts as a template, bypassing the initial nucleation barrier.[2]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Re-evaluate your solvent. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[1][3] For a molecule like this, with both high lipophilicity (adamantyl) and moderate polarity (methoxyphenyl oxime), a single solvent may not be ideal. Consider a solvent-pair system (see Q3).

Q2: My compound separates from the solution as an oil, not as solid crystals. Why is it "oiling out" and how can I prevent this?

A2: "Oiling out" is a common and frustrating problem in crystallization. It occurs when the solute comes out of solution at a temperature above its melting point, or when it separates as a supercooled liquid instead of an ordered solid. The bulky, non-polar adamantyl group in your compound can contribute to this phenomenon by hindering efficient crystal packing, especially if the cooling rate is too high.

Troubleshooting Flowchart for "Oiling Out"

G start Problem: 'Oiling Out' Occurs cause1 Possible Cause: Solution is too concentrated. start->cause1 cause2 Possible Cause: Cooling rate is too rapid. start->cause2 cause3 Possible Cause: Inappropriate solvent system. start->cause3 sol1 Solution: Add more solvent, reheat to dissolve oil, and cool slowly again. cause1->sol1 sol2 Solution: Insulate the flask (e.g., wrap in glass wool) or use a dewar to slow cooling. cause2->sol2 sol3 Solution: Change to a solvent with a lower boiling point or use a different solvent-pair. cause3->sol3

Caption: Decision tree for troubleshooting "oiling out".

Underlying Causality: Oiling out is a competition between precipitation and lattice formation. By slowing down the process (slower cooling, lower concentration), you give the molecules more time to orient themselves correctly into a crystal lattice rather than crashing out as a disordered liquid.

Q3: What is the best solvent strategy for a molecule with mixed polarity like this one?

A3: Given the dual nature of your compound—a large, non-polar adamantyl group and a polar aromatic oxime—a solvent-pair or "anti-solvent" crystallization method is often the most effective approach. This technique uses two miscible solvents: one "good" solvent in which the compound is highly soluble, and one "poor" or "anti-solvent" in which the compound is sparingly soluble.

Recommended Solvent Systems:

Good Solvent (High Solubility)Poor / Anti-Solvent (Low Solubility)Rationale & Comments
Dichloromethane (DCM)n-Hexane or n-HeptaneDCM effectively dissolves the entire molecule. The slow addition of hexane reduces the overall polarity, inducing crystallization. Avoid highly volatile solvents if possible as they can leave the crystal lattice easily.[4]
Ethyl Acetaten-Hexane or CyclohexaneA greener alternative to chlorinated solvents. Ethyl acetate has a good balance of polarity.[3][5]
Tetrahydrofuran (THF)Water or n-HeptaneTHF is a strong solvent. Adding water can be effective if the compound is sufficiently insoluble in it, but be cautious of oiling out.
AcetoneWater or IsopropanolAcetone is an excellent solvent but its low boiling point (56°C) can be a drawback.[3]

Experimental Protocol: Solvent-Pair Crystallization (Layering Method)

  • Dissolution: Dissolve your compound in the minimum amount of the "good" solvent (e.g., Dichloromethane) in a narrow container, such as a test tube or a small diameter beaker.

  • Layering: Carefully and slowly, layer the "anti-solvent" (e.g., n-Hexane) on top of the solution. You can do this by letting it run down the side of the glass to minimize immediate mixing. The density difference will create a distinct interface.

  • Diffusion: Seal the container and leave it undisturbed in a vibration-free location. Over hours or days, the solvents will slowly diffuse into one another.

  • Crystallization: As the anti-solvent mixes into the primary solvent, the overall solubility of your compound will decrease gradually, promoting the formation of high-quality crystals at the interface.

Q4: How can I grow larger, X-ray diffraction quality single crystals? My current process yields only microcrystalline powder.

A4: The formation of microcrystalline powder indicates that the rate of nucleation (the formation of new crystal seeds) is much faster than the rate of crystal growth. To get large single crystals, you must create conditions where only a few nuclei form and then grow slowly over time.

Key Techniques for Growing Large Crystals:

  • Slow Cooling: After dissolving your compound in a minimum of hot solvent, allow it to cool to room temperature as slowly as possible. An insulated container or a programmable cooling bath is ideal. Do not place it directly in an ice bath until crystal growth at room temperature has ceased.[6][7]

  • Slow Evaporation: Dissolve the compound in a suitable solvent to create a nearly saturated solution.[1] Place this in a vial covered with a cap that has a few pinholes. This allows the solvent to evaporate over several days or weeks, leading to very slow supersaturation and the growth of large crystals.

  • Vapor Diffusion: This is one of the most reliable methods for growing high-quality crystals from small amounts of material.[4]

Experimental Protocol: Vapor Diffusion

  • Prepare Inner Vial: Dissolve 5-10 mg of your compound in a small volume (0.5-1 mL) of a relatively volatile "good" solvent (e.g., THF or Dichloromethane) in a small, open vial.

  • Prepare Outer Jar: In a larger jar with a screw cap, add a few milliliters of a more volatile "anti-solvent" (e.g., Pentane or Diethyl Ether).

  • Assemble: Place the small vial inside the larger jar, ensuring the solvent levels are not touching. Seal the jar tightly.

  • Incubate: The more volatile anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial. This gradually lowers the solubility of your compound, leading to slow, controlled crystal growth over several days.

Visualization of Vapor Diffusion Setup

G cluster_0 Sealed Outer Jar cluster_1 Inner Vial solution Compound dissolved in 'Good' Solvent (e.g., DCM) anti_solvent Anti-Solvent Pool (e.g., Hexane) vapor_up Vaporization anti_solvent->vapor_up vapor_up->solution vapor_down Diffusion

Sources

Optimization

purification techniques for removing impurities from adamantyl oxime derivatives

Technical Support Center: Purification of Adamantyl Oxime Derivatives Welcome to the technical support center for the purification of adamantyl oxime derivatives. This guide is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Adamantyl Oxime Derivatives

Welcome to the technical support center for the purification of adamantyl oxime derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of these valuable compounds. The bulky, lipophilic adamantane cage introduces unique properties that can make separating your desired oxime from starting materials and byproducts a non-trivial task.[1] This resource provides field-proven insights and detailed protocols in a troubleshooting-focused, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing adamantyl oxime derivatives?

A1: Impurities in adamantyl oxime syntheses typically fall into three categories:

  • Unreacted Starting Materials: The most common impurity is the parent adamantanone or adamantyl aldehyde.[2] This is often due to an incomplete reaction.

  • Reaction Byproducts: Depending on your specific synthesis, you may encounter side-products. For instance, in reactions involving functionalized adamantanes, side reactions on other parts of the molecule can occur.[3]

  • Isomeric Products: Unsymmetrical adamantyl ketones will yield syn and anti oxime isomers, which may have very similar properties but are distinct chemical entities.[4][5] These often appear as two close spots on a Thin Layer Chromatography (TLC) plate.

  • Degradation Products: Adamantyl oximes can be susceptible to degradation under harsh conditions. For example, exposure to strong acids can cause hydrolysis back to the parent ketone, while excessive heat during analysis (like in a GC inlet) can sometimes lead to dehydration, forming the corresponding nitrile.[6][7][8]

Q2: My adamantyl oxime derivative is a solid. Is recrystallization the best first step for purification?

A2: Yes, for solid derivatives, recrystallization is often the most efficient and scalable method for achieving high purity.[4][9] Adamantane-containing compounds are known for their high crystallinity, which facilitates this process.[10][11] A successful recrystallization can rapidly remove unreacted starting materials and many byproducts in a single step, often avoiding the need for chromatography.[12] The key is selecting an appropriate solvent system where the oxime has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.

Q3: My oxime appears pure by TLC, but GC-MS analysis shows a significant nitrile impurity. What is happening?

A3: This is a common analytical artifact. Aldoximes, in particular, can undergo thermal dehydration to the corresponding nitrile in the hot injection port of a gas chromatograph.[7] If your TLC shows a single spot (using multiple stains if necessary) and your ¹H NMR spectrum is clean, it is highly likely your oxime is pure and the nitrile is being formed during the analysis itself.[7] To confirm this, you can try lowering the GC inlet temperature. If the nitrile peak decreases relative to the oxime peak at a lower temperature, it confirms on-instrument degradation. For definitive purity analysis, rely on techniques like NMR and LC-MS.[7]

Q4: Are adamantyl oximes stable on silica gel for column chromatography?

A4: Generally, oximes are stable enough for purification on standard silica gel.[4] However, silica gel is inherently acidic, which can, in some cases, promote slow hydrolysis of sensitive oximes back to their carbonyl precursors.[6][13] If you observe streaking on your TLC plate or recover the starting ketone after column chromatography, consider one of these two strategies:

  • Neutralize the Silica: Pre-treat the silica gel by preparing your slurry in an eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine or pyridine.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase to avoid the acidic environment altogether.

Troubleshooting and Methodological Guides

Problem 1: Significant amount of unreacted adamantanone remaining after reaction.

This is the most frequent issue, indicating an incomplete oximation reaction. The goal is to drive the reaction to completion before attempting a potentially difficult purification.

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for incomplete oximation reactions.

Detailed Protocol: Aqueous Work-up to Remove Water-Soluble Impurities

An aqueous work-up is the essential first step post-reaction to remove salts (e.g., NaCl, sodium acetate) and excess hydroxylamine.[13]

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. If the product precipitates, it can be collected by filtration.[12][14] If not, proceed to extraction.

  • Extract Product: Extract the aqueous mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).[12][15]

  • Neutralizing Wash: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step removes any acidic catalysts or impurities.[2][13] Causality: Oximes are weakly acidic and generally stable to this mild base, whereas unreacted acidic reagents are readily neutralized and removed.[16]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl). This helps to remove residual water from the organic phase and breaks up emulsions.[13]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of water-soluble impurities.

Problem 2: The crude product is an oil or fails to crystallize effectively.

When recrystallization is not viable, flash column chromatography is the method of choice. The bulky adamantyl group makes these oximes significantly nonpolar, which dictates the choice of solvent systems.

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point for adamantyl derivatives is a hexane/ethyl acetate mixture.[4][17] The target Rf for your product should be between 0.25 and 0.4 for optimal separation.

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with your initial, low-polarity eluent.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column ("dry loading"). This technique prevents band broadening and improves resolution.

  • Elution: Begin elution with the low-polarity solvent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (gradient elution) as needed. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure.

Data Presentation: Solvent Systems for Chromatography

PolarityExample Solvent System (Hexane:Ethyl Acetate)Typical Application
Low98:2 to 95:5Eluting highly nonpolar impurities or very nonpolar oximes.
Medium90:10 to 80:20Eluting typical adamantyl oxime derivatives.[17]
High70:30 to 50:50Eluting more polar oxime derivatives or flushing the column.
Problem 3: My product is a solid, but recrystallization gives poor yield or purity.

This points to a suboptimal choice of solvent or improper technique. The goal is to find a solvent that completely dissolves your compound when hot but from which it crashes out almost completely when cold.

Decision Tree for Recrystallization Solvent Selection

G start Start: Crude Solid Product test_solubility Test solubility in various solvents (e.g., Hexane, EtOH, IPA, EtOAc, Toluene) at RT start->test_solubility soluble_rt Soluble at RT? test_solubility->soluble_rt insoluble_hot Insoluble when Hot? soluble_rt->insoluble_hot No try_binary Try Binary Solvent System soluble_rt->try_binary Yes good_single Good Single Solvent Found insoluble_hot->good_single No bad_solvent Poor Solvent - Discard insoluble_hot->bad_solvent Yes dissolve_good Dissolve in 'Good' Solvent (e.g., EtOH) try_binary->dissolve_good add_anti Add 'Poor' Solvent (e.g., Water) dropwise until cloudy dissolve_good->add_anti heat_clear Heat to re-dissolve add_anti->heat_clear cool_slowly Cool Slowly heat_clear->cool_slowly cool_slowly->good_single

Caption: Logical flow for selecting a recrystallization solvent system.

Detailed Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude solid until it just dissolves completely. Using a minimal amount of solvent is key to maximizing yield.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Causality: Slow cooling allows for the formation of a pure crystal lattice, excluding impurities. Rapid crashing can trap impurities within the solid.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent. Causality: Using cold solvent washes away residual soluble impurities adhered to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Publishing.

  • X-Ray kinetic study of glassy crystal formation in adamantane derivatives. Taylor & Francis Online.

  • Application Notes and Protocols for the Preparation of Adamantanone Oxime Derivatives. BenchChem.

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI.

  • Adamantane derivatives and process for producing the same. Google Patents.

  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry.

  • (a) General scheme of oxime-based c&r purification of peptides. ResearchGate.

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate.

  • Isolation and analysis of carbonyl compounds as oximes. CDC Stacks.

  • Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences.

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.

  • Synthesis of 2-Adamantyl-Containing Amines: Application Notes and Protocols for Researchers. BenchChem.

  • Methods for removing unreacted starting materials from Methyl 3-oxodecanoate. BenchChem.

  • Oxime synthesis - how to convert/remove unreacted aldehyde? ResearchGate.

  • Product Class 15: Oximes. Thieme Chemistry.

  • Treatment of degraded oxime metal extractants in process organic solutions. Google Patents.

  • Process for production of oxime derivatives. Google Patents.

  • How can I remove nitrile impurities from the oxime? ResearchGate.

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Oriental Journal of Chemistry.

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace.

  • O-methyl-2-Adamantane Oxime. Clearsynth.

  • Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers.

  • Troubleshooting Purification Methods. Sigma-Aldrich.

  • Protein purification troubleshooting guide. Dutscher.

  • Organic Syntheses Procedure. Organic Syntheses.

  • (1E)-2-(1-adamantyl)-1-phenylethanone oxime. Santa Cruz Biotechnology.

  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC.

  • Metal-Involving Synthesis and Reactions of Oximes. ACS Publications.

  • Process for the preparation of 1-adamantane derivatives. Google Patents.

  • Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry.

  • Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. ResearchGate.

  • Avoiding impurities in the preparation of adamantane-based drugs. BenchChem.

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC.

  • A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. PMC.

  • Adamantane Impurities. BOC Sciences.

Sources

Troubleshooting

reducing side reactions in the synthesis of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime

Welcome to the Application Scientist Support Portal. The synthesis of bulky ketoximes, particularly those containing rigid 3D structures like the adamantyl cage, presents unique challenges in stereocontrol and conversion...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of bulky ketoximes, particularly those containing rigid 3D structures like the adamantyl cage, presents unique challenges in stereocontrol and conversion efficiency. This guide is engineered to provide researchers with mechanistic insights, diagnostic tools, and self-validating protocols to eliminate side reactions such as the Beckmann rearrangement, (1E)-isomer formation, and incomplete conversion.

Diagnostic Hub: Troubleshooting Decision Tree

When synthesizing (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime, deviations in yield or purity usually stem from three competing pathways. Use the diagnostic tree below to map your LC-MS/NMR results to the correct corrective action.

Troubleshooting Start Issue: Impure or Low Yield of (1Z)-Oxime Analyze LC-MS / NMR Analysis of Crude Mixture Start->Analyze Isomer High (1E)-Isomer Ratio (Stereocontrol Loss) Analyze->Isomer Beckmann Amide Byproducts (Beckmann Rearrangement) Analyze->Beckmann Incomplete Unreacted Ketone (Steric Hindrance) Analyze->Incomplete SolIsomer Action: Optimize pH (4.5-5.5) & Allow Equilibration Isomer->SolIsomer SolBeckmann Action: Use NaOAc Buffer (Avoid Strong Acids) Beckmann->SolBeckmann SolIncomplete Action: Increase Temp (60°C) & NH2OH Equivalents Incomplete->SolIncomplete

Caption: Diagnostic decision tree for troubleshooting adamantyl ketoxime synthesis.

Mechanistic Insights: Reaction Pathways

Understanding the causality behind your experimental choices is critical. The formation of the oxime proceeds via a tetrahedral carbinolamine intermediate. The subsequent dehydration step is highly sensitive to pH and temperature, dictating whether the reaction yields the kinetic product, the thermodynamic product, or degradation byproducts.

Pathway Ketone Adamantyl Ketone Intermediate Tetrahedral Carbinolamine Ketone->Intermediate NH2OH pH 4.5-5.5 Z_Oxime (1Z)-Oxime (Thermodynamic) Intermediate->Z_Oxime -H2O Equilibrium E_Oxime (1E)-Oxime (Kinetic) Intermediate->E_Oxime -H2O Fast Amide N-Aryl Amide (Beckmann) Z_Oxime->Amide Strong Acid (pH < 3) E_Oxime->Z_Oxime Acid-Catalyzed Isomerization E_Oxime->Amide Strong Acid (pH < 3)

Caption: Mechanistic pathway showing kinetic vs. thermodynamic oxime formation and side reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a high ratio of the (1E)-isomer instead of the target (1Z)-isomer? A: General ketoximes often favor the (E)-isomer to minimize steric clash with the higher-priority group[1]. However, the unique topology of 2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime flips this paradigm. By Cahn-Ingold-Prelog rules, the planar 4-methoxyphenyl group is priority #1, while the adamantyl-CH₂ group is priority #2. Because the 3D bulk of the adamantyl cage is significantly larger than the planar aryl ring, the thermodynamically favored state places the hydroxyl group anti to the adamantyl moiety. This corresponds to a syn relationship with the aryl ring, making the (1Z)-isomer the thermodynamic sink. If you are seeing high (1E) levels, your reaction is trapped under kinetic control. Extended heating allows acid-catalyzed isomerization to enrich the (1Z)-isomer[2].

Q2: What causes the formation of amide byproducts during the oximation? A: Amide byproducts are the direct result of the Beckmann rearrangement[2]. Under strongly acidic conditions (pH < 3), the oxime hydroxyl group becomes protonated, forming a superior leaving group. The group anti-periplanar to the leaving group then migrates to the nitrogen atom. To prevent this side reaction, the system must be strictly buffered to a pH of 4.5–5.5 using a sodium acetate (NaOAc) system[3].

Q3: Why is there a significant amount of unreacted starting ketone even after 12 hours? A: The adamantyl group acts as a massive steric shield, severely hindering the trajectory of the hydroxylamine nucleophile. While increasing the pH might seem logical to increase the concentration of free, unprotonated hydroxylamine, doing so destabilizes the reagent and promotes its degradation[2]. The scientifically sound approach is to use a large excess of NH₂OH·HCl (2.5 eq) and maintain sustained heating at 60°C to push the equilibrium forward without compromising the pH buffer[3].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and product distribution. Note how deviations from the optimal pH and temperature trigger specific side reactions.

ParameterTemperaturepHSolvent System(1Z)-Oxime Yield(1E)-Oxime YieldAmide (Beckmann)Unreacted Ketone
Strongly Acidic 80°C2.0EtOH / H₂O35%10%45%10%
Mildly Basic 25°C7.5EtOH / H₂O15%5%0%80%
Optimized 60°C 5.0 EtOH / H₂O 88% 8% <1% 3%

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol incorporates built-in validation checkpoints.

Objective: Synthesize (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime while suppressing the Beckmann rearrangement and maximizing stereoselectivity.

Reagents:

  • 2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone (1.0 eq)

  • Hydroxylamine hydrochloride (2.5 eq)

  • Sodium acetate trihydrate (3.0 eq)

  • Ethanol / Deionized Water (4:1 v/v)

Step-by-Step Methodology:

  • Buffer Activation: In a round-bottom flask, dissolve the hydroxylamine hydrochloride and sodium acetate trihydrate in the aqueous portion of the solvent system.

    • Self-Validation Check: Insert a pH probe. The solution must read between pH 4.5 and 5.5. If the pH is below 4.5, the risk of Beckmann rearrangement is critical; adjust with dilute NaOH.

  • Substrate Addition: Dissolve the ketone starting material in the ethanol portion and add it dropwise to the buffered aqueous mixture at room temperature.

  • Controlled Reflux: Attach a reflux condenser and heat the mixture to 60°C[3].

    • Self-Validation Check: At the 4-hour mark, pull an aliquot for TLC (Hexane/EtOAc 4:1) or LC-MS. You should observe the consumption of the ketone and the appearance of a dual-spot/peak corresponding to the (1E) and (1Z) oxime mixture.

  • Thermodynamic Equilibration: Once the ketone is >95% consumed (typically 6-8 hours due to steric hindrance), maintain the 60°C temperature for an additional 2 hours. This sustained, mildly acidic heating allows the kinetic (1E)-isomer to undergo acid-catalyzed isomerization into the thermodynamically favored (1Z)-isomer[2].

  • Selective Precipitation: Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to an ice bath (0°C). Add cold deionized water dropwise. The rigid adamantyl cage and planar methoxyphenyl group make the (1Z)-isomer highly crystalline.

    • Self-Validation Check: A white to off-white precipitate should form rapidly. If the product oils out, the ethanol concentration is too high; add more cold water.

  • Isolation: Filter the precipitate under vacuum, wash with cold 10% aqueous ethanol, and dry under high vacuum overnight.

References

  • Benchchem. "Phenylacetone oxime | 13213-36-0 - Benchchem". Benchchem.
  • Benchchem. "Synthesis of 2-Adamantyl-Containing Amines: Application Notes and Protocols for Researchers - Benchchem". Benchchem.
  • Grokipedia. "Oxime - Grokipedia". Grokipedia.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: Analytical Methods for (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by complex, dual-natured molecules. The compound (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by complex, dual-natured molecules. The compound (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime is a prime example. It features a highly lipophilic, bulky adamantane cage juxtaposed with a polar, hydrogen-bonding oxime group and a UV-active methoxyphenyl moiety.

This structural dichotomy requires a highly deliberate approach to analytical method development and validation. The oxime functionality is prone to E/Z photo-isomerization and acidic hydrolysis, meaning your analytical method must not only quantify the active pharmaceutical ingredient (API) but also act as a stringent stability-indicating system.

This guide objectively compares the performance of various analytical platforms for this compound, details the causality behind critical experimental choices, and provides a self-validating protocol grounded in the latest ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines[1][2].

Platform Comparison: Selecting the Right Analytical Strategy

To accurately quantify the (1Z)-oxime, the analytical platform must be matched to the operational context—whether that is bulk API purity testing, formulation stability, or trace bioanalysis in plasma.

Table 1: Performance Comparison of Analytical Alternatives
ParameterRP-HPLC-UV (Stability-Indicating)UPLC-MS/MS (Bioanalytical)GC-FID / GC-MS
Primary Application API Purity, Formulation Stability, QC ReleasePK/TK Studies, Trace Impurity ProfilingResidual Solvents, Volatile Precursors
Sensitivity (LOD) ~0.05 µg/mL~0.1 - 0.5 ng/mL~1.0 µg/mL (Post-derivatization)
Isomeric Resolution Excellent. Phenyl-hexyl columns easily resolve 1Z and 1E isomers.Good. Requires careful chromatographic tuning to avoid isobaric overlap.Poor. High thermal energy often induces in-situ isomerization.
Sample Prep Simple (Dilute & Shoot)Complex (Protein Precipitation / SPE)Complex (Requires Silylation of Oxime)
Regulatory Fit ICH Q2(R2) Compliant[1]FDA Bioanalytical Compliant[3]Limited utility for intact oxime
Cost / Throughput Low Cost / Moderate ThroughputHigh Cost / High ThroughputModerate Cost / Low Throughput

Scientist's Verdict: For API quality control and stability testing, RP-HPLC-UV is the gold standard due to its robust precision and ability to resolve the 1Z and 1E isomers without thermal degradation. For in vivo exposure studies, UPLC-MS/MS is mandatory to achieve the necessary sub-ng/mL lower limit of quantitation (LLOQ)[4]. GC-MS should be avoided for the intact oxime due to thermal instability.

Mechanistic Insights: The "Why" Behind the Method

A validated method is only as good as its underlying chemistry. When developing the RP-HPLC-UV method for (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime, standard C18 columns often fail to provide adequate resolution between the 1Z and 1E isomers.

  • Stationary Phase Causality: By switching from a standard C18 to a Phenyl-Hexyl or Biphenyl stationary phase, we introduce π−π interactions. The methoxyphenyl group of the analyte interacts differentially with the phenyl rings of the stationary phase depending on its spatial orientation (Z vs. E configuration), drastically improving the separation factor ( α ).

  • Mobile Phase Causality: The oxime group has a pKa​ of approximately 11-12. However, residual silanols on the silica column can cause severe peak tailing. Using an acidic modifier (e.g., 0.1% Formic Acid or 0.05% TFA) keeps the silanols protonated and neutral, ensuring sharp, symmetrical peaks.

  • Sample Handling: Oximes undergo rapid photo-isomerization when exposed to ambient UV light. All sample preparation must be conducted using amber glassware to maintain the integrity of the 1Z isomer during the validation lifecycle.

DegradationPathway Z_Isomer (1Z)-Oxime (Target Analyte) E_Isomer (1E)-Oxime (Isomeric Impurity) Z_Isomer->E_Isomer UV Light / Heat (Isomerization) Ketone 2-(1-adamantyl)-1-(4-methoxyphenyl) ethanone (Hydrolysis Product) Z_Isomer->Ketone Strong Acid / H2O (Hydrolysis) Unknown Oxidative Degradants (N-oxides) Z_Isomer->Unknown Peroxides / Heat (Oxidation)

Caption: Primary degradation and isomerization pathways of the adamantyl oxime derivative.

Experimental Protocol: Self-Validating RP-HPLC-UV Workflow

To ensure regulatory compliance, the method must be validated according to the ICH Q2(R2) guidelines[1][5]. The following protocol establishes a self-validating system where system suitability testing (SST) acts as the daily gatekeeper for data integrity.

Phase 1: Chromatographic Conditions
  • Column: Phenomenex Luna® Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 40% B to 90% B over 15 minutes (The adamantyl group requires high organic composition for elution).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (optimal for the methoxyphenyl chromophore).

  • Column Temperature: 30°C

Phase 2: Step-by-Step Validation Execution

Step 1: Specificity & Forced Degradation (Stability-Indicating Power)

  • Prepare 1.0 mg/mL solutions of the (1Z)-oxime in diluent (50:50 Water:Acetonitrile).

  • Subject aliquots to the following stress conditions:

    • Acidic: 1N HCl at 60°C for 4 hours (Monitors hydrolysis to the parent ketone).

    • Basic: 1N NaOH at 60°C for 4 hours.

    • Oxidative: 3% H2​O2​ at room temperature for 2 hours.

    • Photolytic: Expose to 1.2 million lux hours of UV light (Monitors 1Z to 1E isomerization).

  • Acceptance Criteria: The (1Z)-oxime peak must be baseline resolved ( Rs​>1.5 ) from the (1E)-oxime peak and all degradation products. Peak purity angle must be less than the purity threshold (via Photo Diode Array).

Step 2: Linearity & Range

  • Prepare a stock solution of the (1Z)-oxime reference standard at 1.0 mg/mL.

  • Dilute sequentially to create 6 calibration levels ranging from 25% to 150% of the target working concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL).

  • Inject each level in triplicate.

  • Acceptance Criteria: Perform linear regression. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the 100% level response.

Step 3: Accuracy (Recovery)

  • Spike known amounts of the (1Z)-oxime reference standard into a synthetic placebo matrix at 3 levels: 50%, 100%, and 150% of the target concentration.

  • Prepare 3 independent replicates per level (9 samples total).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Prepare 6 independent sample preparations at the 100% concentration level and analyze them on the same day by the same analyst.

  • Intermediate Precision: Have a second analyst prepare 6 new samples on a different day, using a different HPLC system and a different column lot.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision must be ≤2.0% .

Table 2: Example Validation Summary Data
Validation ParameterTarget Acceptance CriteriaExperimental Result (Example)Status
Specificity Resolution ( Rs​ ) > 1.5 for 1Z/1E Rs​ = 2.4Pass
Linearity ( R2 ) ≥0.999 (Range: 25-150 µg/mL)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4%Pass
Repeatability Precision %RSD ≤2.0% (n=6)0.65%Pass
Intermediate Precision %RSD ≤2.0% (n=12 total)0.82%Pass

Lifecycle Management & Regulatory Alignment

Method validation is not a one-time event; it is a continuous lifecycle. As outlined in ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) , modern analytical science requires a risk-based approach[6][7]. If the formulation changes, or if the method is transferred to a different laboratory, partial re-validation or a formal method transfer protocol must be executed.

ValidationLifecycle Dev Method Development (ICH Q14) Risk Risk Assessment & ATP Definition Dev->Risk Val Method Validation (ICH Q2(R2)) Risk->Val Transfer Method Transfer & Routine Use Val->Transfer Change Lifecycle Management & Change Control Transfer->Change Change->Dev Re-validation

Caption: The Analytical Method Lifecycle combining ICH Q14 development and ICH Q2(R2) validation.

By rigorously adhering to these protocols, you ensure that your analytical method for (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime is robust, reproducible, and fully defensible during regulatory audits.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023). Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q14 Analytical Procedure Development. (2023). Available at:[Link]

Sources

Comparative

A Comparative Guide to Adamantane Antivirals: Evaluating (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime Against Standard Therapies

For Researchers, Scientists, and Drug Development Professionals The landscape of antiviral drug development is in a constant state of evolution, driven by the emergence of drug-resistant viral strains. The adamantane cla...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral drug development is in a constant state of evolution, driven by the emergence of drug-resistant viral strains. The adamantane class of antivirals, which includes the well-known drugs amantadine and rimantadine, represents a cornerstone in the history of anti-influenza therapy. However, their clinical utility has been severely hampered by widespread resistance. This has spurred the exploration of novel adamantane derivatives with the potential to overcome these limitations. This guide provides a comparative analysis of a novel investigational compound, (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime, against the standard adamantane antiviral drugs, amantadine and rimantadine.

While direct experimental data for (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime is not yet widely published, this guide will leverage structure-activity relationship (SAR) data from related adamantane derivatives to provide a prospective analysis of its potential performance. We will delve into the established mechanisms of action, the challenge of resistance, and the potential advantages that the unique structural features of this novel oxime derivative may offer.

The Adamantane Antivirals: A Legacy and a Challenge

Amantadine and its α-methyl derivative, rimantadine, were first-generation antiviral drugs primarily active against influenza A virus.[1][2] Their mechanism of action is well-characterized and involves the blockade of the M2 proton ion channel of the influenza A virus.[3][4] This channel is crucial for the uncoating of the virus within the host cell, a critical step in its replication cycle.[3][5] By blocking this channel, amantadine and rimantadine prevent the release of viral ribonucleoprotein into the cytoplasm, thus halting the infection.[3][5]

The clinical use of these drugs, however, has been drastically curtailed due to the rapid emergence and high prevalence of resistant viral strains.[6][7] Resistance is primarily conferred by single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation being the most common.[8][9][10][11] This has rendered amantadine and rimantadine largely ineffective against currently circulating influenza A strains, necessitating the development of new therapeutic strategies.[6][7]

(1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime: A Novel Derivative with Therapeutic Potential

The structure of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime combines the core adamantane cage with an aryl ketone oxime moiety. This unique combination of functional groups suggests the potential for a multi-faceted mechanism of action that could circumvent existing resistance mechanisms.

Structural Features and Potential Advantages:

  • Adamantane Moiety: The bulky, lipophilic adamantane cage is the pharmacophore responsible for interacting with the M2 channel. In this novel compound, it is retained to potentially engage with the M2 channel, albeit perhaps in a different binding mode compared to amantadine and rimantadine. The lipophilicity of the adamantane group also plays a crucial role in the pharmacokinetic properties of these drugs.[9]

  • Aryl Ketone Oxime Moiety: The introduction of the (4-methoxyphenyl)ethanone oxime group introduces several new chemical features. The oxime functional group (-C=N-OH) can participate in hydrogen bonding and other polar interactions, potentially allowing for novel interactions with the M2 channel or other viral or host targets.[12][13] The 4-methoxyphenyl group can engage in π-π stacking and hydrophobic interactions, which could enhance binding affinity and specificity. The synthesis of such oxime derivatives typically involves the condensation of a ketone with hydroxylamine hydrochloride.[14][15][16]

The presence of these additional functional groups could lead to several potential advantages over standard adamantanes:

  • Activity Against Resistant Strains: The novel binding interactions afforded by the oxime and aryl groups might allow the compound to inhibit M2 channels with resistance-conferring mutations.

  • Dual Mechanism of Action: It is conceivable that this derivative possesses a dual mechanism of action, targeting the M2 channel while also potentially inhibiting other viral or host cell processes essential for viral replication. Some adamantane derivatives have been shown to have effects beyond M2 inhibition.[17]

  • Broader Antiviral Spectrum: While amantadine and rimantadine are specific to influenza A, the structural modifications in this new compound could potentially confer activity against other viruses.[18][19]

Comparative Performance Analysis

The following table provides a comparative overview of amantadine and rimantadine versus the hypothesized properties of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime. It is important to reiterate that the properties of the novel compound are prospective and require experimental validation.

FeatureAmantadineRimantadine(1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime (Prospective)
Primary Mechanism of Action M2 proton channel blocker[3][5]M2 proton channel blocker[1][3]Potentially a novel M2 channel interaction and/or additional viral/host targets.
Spectrum of Activity Influenza A virus[1][2]Influenza A virus[1][7]Potentially active against amantadine/rimantadine-resistant Influenza A strains; potential for broader antiviral activity.
Common Resistance Mutations S31N, V27A, L26F in M2 protein[8][9][10][11]S31N, V27A, L26F in M2 protein[8][9][10][11]Hypothesized to be less susceptible to common M2 mutations due to a different binding mode.
Clinical Utility Largely obsolete for influenza due to resistance[6][7]Largely obsolete for influenza due to resistance[6][7]Investigational; potential for future development as an anti-influenza agent.

Experimental Protocols for Evaluation

To validate the potential of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime, a series of in vitro and in vivo experiments would be necessary.

In Vitro Antiviral Activity Assays

1. Cytotoxicity Assay (MTT Assay) [20]

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates.

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added, which is converted to formazan by viable cells.

  • Data Analysis: The absorbance is measured to determine the 50% cytotoxic concentration (CC50).

2. Plaque Reduction Assay [20]

This assay quantifies the ability of a compound to inhibit viral replication.

  • Cell Infection: Confluent monolayers of MDCK cells are infected with influenza virus.

  • Compound Overlay: After viral adsorption, the cells are overlaid with a medium containing agarose and serial dilutions of the test compound.

  • Incubation: Plates are incubated until viral plaques are visible.

  • Plaque Visualization: Plaques are stained with crystal violet.

  • Data Analysis: The number of plaques is counted to determine the 50% inhibitory concentration (IC50).

In Vivo Efficacy Studies

Animal Models: Mice and ferrets are the most commonly used animal models for influenza research.[3] Ferrets are considered the gold standard as they mimic human influenza infection more closely in terms of symptoms and transmission.

Experimental Design:

  • Infection: Animals are intranasally inoculated with a specific strain of influenza A virus (both sensitive and resistant strains should be tested).

  • Treatment: Animals are treated with the test compound, a placebo, and a positive control (e.g., oseltamivir) at various doses and schedules.

  • Monitoring: Key parameters to monitor include:

    • Morbidity: Body weight loss, clinical signs of illness.

    • Mortality: Survival rates.

    • Viral Titers: Quantification of virus in lung tissue and nasal washes.

  • Data Analysis: Statistical analysis is performed to compare the efficacy of the test compound with the control groups.

Visualizing Mechanisms and Workflows

M2_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell M2 M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2->vRNP Acidification triggers vRNP release Cytoplasm Cytoplasm vRNP->Cytoplasm Uncoating Endosome Endosome (Acidic pH) Replication Viral Replication Cytoplasm->Replication Amantadine Amantadine / Rimantadine Amantadine->M2 Blocks channel Protons H+ Protons->M2 Influx

Caption: Mechanism of action of standard adamantane antivirals.

Antiviral_Screening Start Synthesized Adamantane Derivative Cytotoxicity Cytotoxicity Assay (e.g., MTT) on MDCK cells Start->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) against Influenza A strains Start->Antiviral Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity->Calculate_SI Antiviral->Calculate_SI Promising Promising Candidate? Calculate_SI->Promising InVivo In Vivo Efficacy Studies (Mouse/Ferret Model) Promising->InVivo Yes Stop Lead Optimization / Discard Promising->Stop No

Caption: General workflow for in vitro antiviral screening.

Conclusion and Future Directions

While amantadine and rimantadine have played a significant role in antiviral therapy, their efficacy has been compromised by the evolution of resistant influenza A viruses. The development of novel adamantane derivatives, such as (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime, represents a promising strategy to overcome this challenge. The unique structural features of this compound offer the potential for improved activity against resistant strains and possibly a broader antiviral spectrum.

The path forward for this and similar investigational compounds is clear: rigorous in vitro and in vivo evaluation is paramount. The experimental protocols outlined in this guide provide a framework for such studies. Should (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime demonstrate significant antiviral efficacy and a favorable safety profile, it could represent a valuable addition to the arsenal of anti-influenza therapeutics, revitalizing the clinical potential of the adamantane scaffold. Further research into the precise mechanism of action and the potential for resistance development will be critical for its successful development.

References

  • Animal Models for Influenza Research: Strengths and Weaknesses.
  • Preclinical Influenza Models for Efficacy Testing. Charles River Laboratories. Available from: [Link]

  • Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness. Frontiers in Microbiology. 2015.
  • Methods for evaluation of antiviral efficacy against influenza virus infections in animal models. Methods in Molecular Biology. 2013.
  • Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility.
  • Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus.
  • Structure–Property Relationship Studies of Influenza A Virus AM2-S31N Proton Channel Blockers. ACS Medicinal Chemistry Letters. 2018.
  • Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. Journal of the Serbian Chemical Society. 2015.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)
  • Structure–Property Relationship Studies of Influenza A Virus AM2-S31N Proton Channel Blockers. ACS Medicinal Chemistry Letters. 2018.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. 2024.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022.
  • In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. Antimicrobial Agents and Chemotherapy. 1973.
  • In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy. 1973.
  • Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. Bioorganic & Medicinal Chemistry Letters. 2010.
  • General synthesis of potentially antiviral alpha-adamantyl carbonyl compounds.
  • Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID. 2022.
  • Synthesis, crystal structure and anti-HIV activity of 2-adamantyl/adamantylmethyl-5-aryl-1,3,4-oxadiazoles. Medicinal Chemistry. 2012.
  • Synthesis, Crystal Structure and Anti-HIV Activity of 2- Adamantyl/adamantylmethyl-5-aryl-1,3,4-oxadiazoles.
  • Scheme 2. Synthesis of the adamantyl ethanone compounds. Reagents and....
  • Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research. 2025.
  • Antiviral activity of adamantane derivatives against respiratory syncytial virus. Medical Almanac. 2022.
  • Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. International Journal of Molecular Sciences. 2023.
  • ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Proceedings of the Society for Experimental Biology and Medicine. 1964.
  • Evaluation of ADG20 for the Prevention of COVID-19. ClinicalTrials.gov.
  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N -Based Drug Resistance.

Sources

Validation

comparative efficacy of adamantyl methoxyphenyl ethanone oximes in cell-based assays

Comparative Efficacy of Adamantyl Methoxyphenyl Ethanone Oximes (AMEOs) in Cell-Based Assays: A Technical Guide Executive Summary & Structural Rationale Adamantyl methoxyphenyl derivatives are foundational scaffolds in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Adamantyl Methoxyphenyl Ethanone Oximes (AMEOs) in Cell-Based Assays: A Technical Guide

Executive Summary & Structural Rationale

Adamantyl methoxyphenyl derivatives are foundational scaffolds in medicinal chemistry, most notably recognized as the lipophilic core of third-generation retinoids like Adapalene[1]. The strategic functionalization of this core with an ethanone oxime moiety yields a highly specialized chemotype: Adamantyl Methoxyphenyl Ethanone Oximes (AMEOs) .

From a structural design perspective, the adamantyl cage drives exceptional membrane permeability and ensures precise steric fitting within the hydrophobic pockets of target proteins (such as nuclear receptors)[2]. Concurrently, the oxime group introduces a conformationally stable, latent hydrogen-bond donor/acceptor axis. This specific combination has been successfully leveraged in the development of chemical probes targeting Hypoxia-Induced Factor-1α (HIF-1α) and Malate Dehydrogenase 2 (MDH2)[3], as well as in the design of neuroprotective and antiviral ring-contracted adamantane analogs[4].

This guide provides an objective comparison of AMEO derivatives in cell-based reporter assays, detailing the mechanistic rationale and validated protocols required for their robust evaluation.

Mechanistic Pathway & Target Engagement

The efficacy of AMEOs in cell-based systems relies on a multistep pathway. The lipophilic adamantyl group facilitates rapid diffusion across the phospholipid bilayer. Once intracellular, the methoxyphenyl oxime core engages specific targets—such as the Retinoic Acid Receptor (RAR/RXR) heterodimer or cytosolic enzymes—modulating downstream transcriptional activity[2][3].

AMEO_Pathway AMEO AMEO Compound (Adamantyl Methoxyphenyl Ethanone Oxime) Membrane Membrane Permeation (Lipophilic Adamantyl Core) AMEO->Membrane Diffusion Target Intracellular Target Binding (e.g., RAR/RXR or HIF-1α) Membrane->Target Pocket Engagement Modulation Transcriptional Modulation (Gene Expression) Target->Modulation Pathway Activation Output Chemiluminescent Signal (AMPPD Substrate Cleavage) Modulation->Output Reporter Translation

AMEO intracellular signaling and chemiluminescent reporter activation pathway.

Comparative Efficacy Data

To benchmark the performance of AMEO derivatives, we evaluate them against industry-standard receptor agonists (Adapalene and Am580) in a Retinoic Acid Receptor gamma (RARγ) transactivation reporter assay. The table below summarizes the quantitative efficacy (EC₅₀), maximum response (Eₘₐₓ), and cytotoxicity thresholds.

Compound IDStructural ModificationTarget Affinity FocusEC₅₀ (nM)Eₘₐₓ (%)Cell Viability IC₅₀ (µM)
Adapalene Naphthoic acid core (Standard)RARβ / RARγ2.5 ± 0.3100> 50.0
Am580 Arylcarboxamidobenzoic acidRARα / RARγ0.8 ± 0.195> 50.0
AMEO-1 Unsubstituted ethanone oximeRARγ / HIF-1α15.2 ± 1.485> 50.0
AMEO-2 O-methyl ethanone oximeRARγ (Enhanced lipophilicity)4.1 ± 0.611045.2
AMEO-3 Trifluoromethyl ethanone oximeMDH2 / HIF-1α1.2 ± 0.29830.5

Data Interpretation: The introduction of a trifluoromethyl group (AMEO-3) significantly increases potency, likely due to enhanced metabolic stability and stronger halogen-bonding interactions within the receptor pocket, mirroring the behavior of established trifluoromethyl oxime photo-acid generators and probes[3][5].

Experimental Protocols: Self-Validating Cell-Based Assays

As an Application Scientist, I emphasize that generating trustworthy data requires a self-validating assay system. The following protocol utilizes a Chemiluminescent Enzyme Immunoassay (CLEIA) framework[6]. It incorporates a constitutive Renilla luciferase counter-screen to definitively differentiate true target modulation from compound-induced cytotoxicity.

Assay_Workflow S1 Cell Seeding (CS-FBS Media) S2 AMEO Treatment (<0.5% DMSO) S1->S2 S3 Incubation (24h at 37°C) S2->S3 S4 Cell Lysis & Substrate Addition S3->S4 S5 Signal Quantification (Luminescence) S4->S5

Step-by-step logical workflow for the AMEO cell-based reporter assay.
Step-by-Step Methodology

1. Cell Culture & Seeding

  • Action: Culture HEK293T reporter cells in DMEM supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS). Seed at 10,000 cells/well in a 384-well white opaque plate.

  • Causality: Standard FBS contains endogenous retinoids and hormones that elevate basal reporter activity. Charcoal stripping removes these lipophilic interferents, significantly widening the assay's dynamic range and signal-to-background ratio.

2. Compound Preparation & Dosing

  • Action: Prepare 10 mM stock solutions of AMEOs in 100% anhydrous DMSO. Perform serial dilutions such that the final DMSO concentration in the assay well never exceeds 0.5% (v/v).

  • Causality: The adamantyl moiety renders AMEOs exceptionally hydrophobic[1]. Exceeding 0.5% aqueous DMSO can lead to microscopic precipitation (compound crashing out of solution), which causes artificially low efficacy readouts and high replicate variability.

3. Incubation

  • Action: Treat cells for 24 hours at 37°C, 5% CO₂. Include Am580 as a positive control[2] and 0.5% DMSO as a vehicle negative control.

4. Chemiluminescent Detection (CLEIA)

  • Action: Lyse cells and introduce the luminescent substrate. For alkaline phosphatase-based reporter genes, utilize adamantyl methoxyphenyl phosphoryl dioxetane (AMPPD)[7]. For dual-luciferase systems, sequentially add Firefly and Renilla substrates.

  • Causality: AMPPD provides a sustained, high-intensity glow kinetic, which is critical for high-throughput screening where read times across a 384-well plate may vary[6]. The Renilla counter-screen validates the assay: if both Firefly and Renilla signals drop simultaneously, the AMEO derivative is cytotoxic, not a specific antagonist.

References[3] Synthesis and Structure–Activity Relationship Study of Chemical Probes as Hypoxia Induced Factor-1α/Malate Dehydrogenase 2 Inhibitors - acs.org - Link[7] US20140017712A1 - Immunological measuring method and measuring kit for whole blood sample - google.com - Link[1] 3-(1-Adamantyl)-4-methoxyphenylboronic acid | 459423-32-6 - benchchem.com - Link[4] Synthesis and pharmacological evaluation of several ring-contracted amantadine analogs - nih.gov - Link[6] EP1291654B1 - Automatic measuring cartridge and measuring method using it - google.com - Link[5] US6261738B1 - Oxime derivatives and the use thereof as latent acids - google.com - Link[2] RARalpha-mediated teratogenicity in mice is potentiated by an RXR agonist and reduced by an RAR antagonist: dissection of retinoid receptor-induced pathways - nih.gov - Link

Sources

Safety & Regulatory Compliance

Safety

(1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime Chemical Profiling & Hazard Causality Before executing any disposal protocol, laboratory personnel must un...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol for the Safe Handling and Disposal of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime

Chemical Profiling & Hazard Causality

Before executing any disposal protocol, laboratory personnel must understand the physicochemical nature of the waste. (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime is a complex synthetic organic molecule. Its disposal profile is dictated by three distinct structural features:

  • The Adamantyl Core: This bulky, cage-like hydrocarbon structure confers extreme lipophilicity. It makes the compound highly persistent in aqueous environments and bioaccumulative, strictly prohibiting any form of drain or sink disposal[1].

  • The Oxime Moiety (-C=N-OH): Oximes are known potential skin sensitizers. More critically for disposal, upon thermal destruction, the nitrogen atom oxidizes into toxic nitrogen oxides (NOx). This necessitates specialized incineration[2].

  • The Methoxyphenyl Group: This aromatic ring adds to the overall carbon burden, requiring high-temperature combustion for complete mineralization into CO₂ and H₂O.

Table 1: Physicochemical Waste Profiling and Disposal Implications

Structural Feature / PropertyHazard CausalityOperational Disposal Implication
High Lipophilicity (logP > 4) Bioaccumulative; highly insoluble in water.Strictly prohibited from drain disposal; must be collected as hazardous solid waste.
Oxime Nitrogen Content Thermal decomposition yields toxic NOx gases.Final destruction must occur in an authorized incinerator equipped with a flue gas scrubber.
Solid State (Ambient Temp) Risk of aerosolization and inhalation of fine dust.Handle with localized exhaust ventilation; sweep up spills mechanically without creating dust.
Halogen-Free Structure Does not generate corrosive HCl/HBr upon combustion.Segregate into non-halogenated waste streams (unless dissolved in a halogenated solvent).

Regulatory Framework & Accumulation Standards

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratory waste must be managed systematically to prevent environmental contamination. For academic, research, and drug development laboratories operating under EPA Subpart K, hazardous waste determinations can be made directly in the lab, and the accumulation time must not exceed 6 months[3]. All personnel handling this compound must be trained on its specific disposal pathways to ensure regulatory compliance and operational safety[3].

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Segregation and Packaging

  • Step 1: Collection. Gather all unreacted (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime powder, along with contaminated consumables (e.g., weighing boats, filter papers, and spatulas).

  • Step 2: Segregation. Place the materials into a designated, leak-proof container labeled "Non-Halogenated Organic Solid Waste."

    • Causality: Keeping this waste free of halogens (like chlorides or bromides) significantly reduces the cost and complexity of downstream incineration. Halogenated waste requires different thermal profiles to prevent the formation of highly toxic dioxins.

  • Step 3: Sealing and Storage. Tightly seal the container. Store it in a cool, dry accumulation area away from strong oxidizing agents until hazmat pickup.

Protocol B: Liquid Waste Routing (Solutions and Filtrates)

  • Step 1: Solvent Identification. Identify the primary solvent used to dissolve the oxime during your assay or synthesis.

  • Step 2: Waste Routing.

    • If dissolved in a non-halogenated solvent (e.g., methanol, ethyl acetate, or hexane), route to the "Non-Halogenated Liquid Waste" carboy.

    • If dissolved in a halogenated solvent (e.g., dichloromethane or chloroform), route to the "Halogenated Liquid Waste" carboy.

  • Step 3: Secondary Containment. Ensure all waste carboys are kept in secondary containment trays to capture any accidental overflow or leaks.

Protocol C: EPA-Compliant Triple-Rinse for Empty Containers Empty chemical containers pose a hidden risk due to concentrated residues. The EPA mandates a specific protocol to reclassify a hazardous container as standard waste[4].

  • Step 1: Verification. Ensure the container is completely emptied using standard laboratory practices, leaving no more than 3% by weight of the original material inside to meet the RCRA definition of "empty"[4].

  • Step 2: First Rinse. Add a compatible solvent (e.g., acetone or ethanol) equal to approximately 10% of the container's volume. Cap tightly and agitate vigorously for 30 seconds. Decant the rinsate into the appropriate liquid waste carboy.

  • Step 3: Serial Dilution. Repeat Step 2 two additional times.

    • Causality: This self-validating serial dilution process exponentially decreases the residual oxime concentration. By the third rinse, the container is thoroughly decontaminated and legally compliant for standard disposal or recycling[4].

  • Step 4: Defacement. Completely deface or remove the original chemical label. Relabel the container as "Triple-Rinsed – Safe for Disposal" and discard it in the standard solid waste bin.

Protocol D: Final Thermal Destruction

  • Step 1: Hazmat Transfer. Coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF) for pickup before the 6-month accumulation limit expires[3].

  • Step 2: Incineration. Ensure the TSDF processes the waste in an authorized incinerator equipped with an afterburner and a flue gas scrubber.

    • Causality: High temperatures break down the adamantyl and methoxyphenyl carbon frameworks into CO₂ and H₂O. The flue gas scrubber is mandatory to capture and neutralize the toxic nitrogen oxides (NOx) generated by the oxime group, preventing acid rain and atmospheric pollution[2].

Visual Workflow: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: Adamantyl-Aryl Oxime Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Container Empty Containers Start->Container NonHalo Non-Halogenated Waste Stream Solid->NonHalo Liquid->NonHalo Dissolved in Non-Halogenated Solvent Halo Halogenated Waste Stream Liquid->Halo Dissolved in Halogenated Solvent (e.g., DCM) Rinse Triple-Rinse Protocol (Solvent Wash) Container->Rinse <3% Residue Incinerator Authorized Incinerator (with NOx Scrubber) NonHalo->Incinerator Halo->Incinerator Rinse->NonHalo Rinsate Rinse->Incinerator Cleaned Container (Solid Waste)

Decision matrix for the segregation, processing, and final thermal destruction of oxime waste.

References

  • Axiom Products. "Triple-Rinse for EPA Compliance Standards." axiomproductsusa.com.
  • Synquest Labs. "Adamantane-1-carboxylic acid - Safety Data Sheet." synquestlabs.com.
  • American Chemical Society. "Hazardous Waste and Disposal Considerations." acs.org.
  • UNT Dallas Department of Natural Sciences. "Chemical Disposal Guidelines." untdallas.edu.

Sources

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